Dibutylchlorophosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203027. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl(chloro)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAZMDLULSVYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308307 | |
| Record name | Dibutylchlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4323-64-2 | |
| Record name | NSC203027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibutylchlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylchlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Strategies
Organolithium Reagent Route for Dibutylchlorophosphine Synthesis
Reaction Conditions and Optimization Parameters
The high reactivity of organolithium reagents necessitates precise control over reaction conditions to ensure selectivity and good yields. numberanalytics.comvapourtec.com These reactions are highly sensitive to air and moisture, demanding stringent anhydrous and anaerobic techniques. mt.com
Maintaining low temperatures is arguably the most critical parameter in the synthesis of this compound via the organolithium route. numberanalytics.com These reactions are typically conducted at temperatures ranging from -78 °C to as low as -90 °C. mt.comnih.gov
There are several reasons for this stringent temperature control:
Selectivity: The reaction between n-BuLi and PCl₃ is highly exothermic. Low temperatures help to control the reaction rate, preventing over-alkylation that would lead to the formation of tributylphosphine (B147548) (Bu₃P). By slowly adding the organolithium reagent to the phosphorus trichloride (B1173362) solution at a depressed temperature, the formation of the monosubstituted (BuPCl₂) and desired disubstituted (Bu₂PCl) intermediates can be better controlled.
Suppression of Side Reactions: Organolithium reagents are strong bases and can participate in various side reactions. mt.com Low temperatures minimize these undesired pathways, such as reactions with the solvent or decomposition of the reagents themselves. mt.com For instance, violent decompositions have been reported in reactions between n-butyllithium and PCl₃ at insufficiently low temperatures. mdpi.com
Reagent Stability: Many organolithium reagents exhibit limited thermal stability and are prone to degradation at higher temperatures. mt.com Performing the synthesis at low temperatures ensures the integrity of the n-butyllithium throughout the addition process.
Specialized equipment, such as low-temperature chemical reactors or cryostats, is often employed to maintain the required temperature with precision. nih.gov For laboratory-scale synthesis, dry ice/acetone baths (-78 °C) are commonly used.
Organolithium reagents and chlorophosphines are extremely sensitive to atmospheric components. mt.com n-Butyllithium is pyrophoric, igniting spontaneously on contact with air, and reacts violently with water. mdpi.com The product, this compound, is also readily oxidized and hydrolyzed. Therefore, the entire synthesis, including glassware preparation, reagent transfer, reaction, and workup, must be conducted under a dry, inert atmosphere. rushim.runumberanalytics.com
Common practices include:
Gases: High-purity nitrogen or argon is used to displace air from the reaction apparatus. Argon, being denser than air, can provide a more effective blanket over the reaction mixture. numberanalytics.com
Glassware: All glassware must be rigorously dried before use, typically by oven-drying at high temperatures or flame-drying under vacuum, and then cooled under a stream of inert gas.
Reagent Transfer: Reagents are handled using air-free techniques, such as transfer via cannula or gas-tight syringes. dtic.mil The reaction vessel is usually a multi-necked flask to allow for simultaneous reagent addition, temperature monitoring, and maintenance of the inert atmosphere.
The choice of solvent is crucial as it affects the solubility, stability, and reactivity of the organolithium reagent. numberanalytics.comacs.org
Non-polar Hydrocarbons: n-Butyllithium is commonly supplied and used in non-polar hydrocarbon solvents like hexanes or pentane. thieme-connect.de Reactions in these solvents are common, but the lithium chloride (LiCl) byproduct is insoluble and precipitates from the solution.
Ethereal Solvents: Polar aprotic solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are also widely used. vapourtec.com These solvents can solvate the lithium cation, which can increase the reactivity of the organolithium reagent. However, organolithiums can react with ethers, especially THF, at temperatures above 0 °C, which is another reason for maintaining low temperatures during the synthesis. vapourtec.com The choice of ether can also influence the aggregation state of the organolithium reagent, thereby affecting its reactivity. numberanalytics.com
The selection between a hydrocarbon and an ethereal solvent system depends on the desired reaction kinetics and the ease of separation of the final product from the solvent and byproducts.
Yield Optimization and Factors Influencing Efficiency
Maximizing the yield of this compound while minimizing impurities is a key challenge. Several factors, in addition to the core conditions above, influence the reaction's efficiency.
Stoichiometry and Order of Addition: The ratio of reactants is paramount. A stoichiometry of approximately 2 equivalents of n-butyllithium to 1 equivalent of phosphorus trichloride is theoretically required. In practice, using a slight excess of PCl₃ can help minimize the formation of the over-alkylated tributylphosphine. The standard procedure involves the slow, dropwise addition of the n-butyllithium solution to a well-stirred, cold solution of phosphorus trichloride. This "normal addition" maintains an excess of PCl₃ in the flask, disfavoring the formation of Bu₃P.
Reagent Purity: The purity of the starting materials, particularly the n-butyllithium, is critical. The concentration of commercially available n-BuLi solutions can decrease over time, and it is often necessary to titrate the solution before use to determine its exact molarity for accurate stoichiometric control.
Reaction Time and Quenching: The reaction is typically very fast. After the addition of the organolithium reagent is complete, the reaction mixture is often stirred for a short period at low temperature to ensure completion. The workup procedure involves separating the product from the precipitated lithium chloride, usually by filtration under an inert atmosphere, followed by removal of the solvent under vacuum.
Grignard Reagent Route for this compound Synthesis
An alternative and widely used industrial and laboratory method for preparing chlorodialkylphosphines is the Grignard reagent route. This method involves the reaction of phosphorus trichloride with a butylmagnesium halide, typically butylmagnesium bromide (BuMgBr) or butylmagnesium chloride (BuMgCl).
The general reaction is: PCl₃ + 2 BuMgX → Bu₂PCl + 2 MgXCl (where X = Cl or Br)
This method is often considered less hazardous than the organolithium route, as Grignard reagents are generally less pyrophoric than alkyllithiums. However, strict inert atmosphere and anhydrous conditions are still mandatory.
The synthesis of the related tributylphosphine via the Grignard route has been optimized, providing valuable insight into the conditions for this compound. In that procedure, the alkylation of PCl₃ with butylmagnesium bromide is carried out in THF at a temperature of -3 to 0 °C, achieving a 53% yield of the tri-substituted product. To target the di-substituted product, the stoichiometry would be adjusted.
Controlling the reaction stoichiometry is the primary means of influencing the product distribution between BuPCl₂, Bu₂PCl, and Bu₃P. The reaction of PCl₃ with Grignard reagents can be problematic due to challenges in preventing over-alkylation and in separating the product from magnesium salt byproducts. In some cases, using specific ethereal solvents like diethylene glycol dibutyl ether at elevated temperatures (e.g., >40 °C) can provide high yields of either mono- or di-alkylated products depending on the stoichiometry.
Data Tables
Table 1: Comparison of Synthetic Routes for Dialkylation of PCl₃
| Parameter | Organolithium Route (n-BuLi) | Grignard Route (BuMgX) |
| Primary Reagent | n-Butyllithium | Butylmagnesium bromide/chloride |
| Typical Solvent | Hexane, Pentane, Diethyl Ether, THF | Tetrahydrofuran (THF), Diethyl Ether |
| Reaction Temp. | Very Low (-90 °C to -78 °C) | Low to Moderate (-10 °C to 40 °C) |
| Reactivity | Extremely High, Pyrophoric | High, but less pyrophoric than n-BuLi |
| Byproducts | Lithium Chloride (LiCl) | Magnesium Halide Salts (MgXCl) |
| Key Challenge | Controlling high reactivity, preventing over-alkylation and side reactions | Preventing over-alkylation, separation from salts |
Reaction Conditions and Optimization
The reaction of a Grignard reagent, specifically butylmagnesium chloride, with phosphorus trichloride is a widely used laboratory and industrial method for preparing this compound. thieme-connect.detestbook.comchemeurope.com The optimization of this reaction is critical to maximize yield and minimize by-product formation. beilstein-journals.orgnih.govchemrxiv.orgprinceton.edursc.org
Key parameters for optimization include:
Solvent: Anhydrous ether is a common solvent for the Grignard reaction, as it is unreactive towards the reagents. testbook.comudel.edu Tetrahydrofuran (THF) is also utilized, particularly in optimized procedures. thieme-connect.de
Temperature: The alkylation step is typically carried out at low temperatures, for instance, between -3 to 0 °C, to control the reaction rate and selectivity. thieme-connect.de
Stoichiometry: The molar ratio of the Grignard reagent to phosphorus trichloride is carefully controlled to favor the formation of the desired dialkylated product. orgsyn.org For example, using a 2:1 molar ratio of isopropylmagnesium chloride to phosphorus trichloride is employed for the synthesis of chlorodiisopropylphosphine (B1205602). orgsyn.org
Addition Rate: A slow, controlled addition of the Grignard reagent to the phosphorus trichloride solution is essential to manage the exothermic nature of the reaction and prevent localized high concentrations that can lead to side reactions. umkc.edu
A study on the synthesis of tributylphosphine, a related compound, highlights the importance of reaction conditions. By preparing the Grignard reagent at reflux and then conducting the alkylation at -3 to 0 °C for 1-2 hours, a 53% yield was achieved. thieme-connect.de The use of specific ethereal solvents, such as diethylene glycol dibutyl ether, at temperatures above 40 °C has been reported to produce alkyldichlorophosphines or chlorodiisopropylphosphine depending on the stoichiometry. thieme-connect.de
Table 1: Reaction Parameters for Grignard-based Synthesis
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Solvent | Anhydrous Ether / THF | Inert solvent that does not react with Grignard reagent. | thieme-connect.detestbook.com |
| Temperature | -3 to 0 °C | Controls reaction rate and selectivity, minimizing by-products. | thieme-connect.de |
| Stoichiometry | ~2:1 (Grignard:PCl3) | Favors formation of the desired dialkylated product. | orgsyn.org |
| Addition Rate | Slow and controlled | Manages exothermicity and prevents localized side reactions. | umkc.edu |
Challenges and By-product Formation (e.g., P-P Coupling)
A significant challenge in the synthesis of this compound via the Grignard route is the formation of by-products. thieme-connect.de P-P coupling reactions, where two phosphorus-containing intermediates react to form a phosphorus-phosphorus bond, are a common issue that can lower the yield of the desired product. thieme-connect.de
The formation of a stable phosphonium (B103445) salt, [Bu₂P⊕Cl₂]Cl⊖, was observed during the reaction of the relatively basic di-n-butylphosphine with phosphorus pentachloride, which significantly reduced the yield of the target chlorophosphine. google.com The use of trialkyl or triaryl phosphites instead of halophosphines with Grignard reagents has been reported to be more effective, leading to less P-P coupling. thieme-connect.de
Chlorination Route to this compound Precursors
An alternative synthetic approach involves the chlorination of a suitable precursor, such as tributyldichlorophosphorane. electronicsandbooks.comelectronicsandbooks.com this compound can be prepared by the pyrolysis of tributyldichlorophosphorane. electronicsandbooks.comelectronicsandbooks.com Another method involves the chlorination of corresponding organic phosphines. google.com While early experiments using chlorine gas were not consistently reproducible, the use of phosgene (B1210022) as a chlorinating agent has been more successful. google.com More recently, phosphorus pentachloride has been utilized as an inexpensive and easy-to-handle chlorinating agent. google.com
Purification Techniques for High-Purity this compound
Obtaining high-purity this compound is crucial for its subsequent use. The primary purification methods are vacuum distillation and recrystallization.
Vacuum distillation is a standard technique for purifying liquid compounds with high boiling points or those that are thermally unstable. rochester.eduslideshare.netomicsonline.orgbuschvacuum.comgoogle.com By reducing the pressure, the boiling point of this compound is lowered, allowing for distillation at a temperature that prevents decomposition. rochester.eduslideshare.netomicsonline.org This method is effective in separating the desired product from less volatile impurities and by-products. rochester.edu For instance, dibutylphosphinite, a related compound, is purified by distillation at a reduced pressure of 0.5 mmHg. acs.org
Table 2: Comparison of Distillation Techniques
| Technique | Principle | Advantages for this compound | Reference |
|---|---|---|---|
| Atmospheric Distillation | Separation based on boiling points at atmospheric pressure. | Simpler setup. | |
| Vacuum Distillation | Separation based on boiling points at reduced pressure. | Allows distillation at lower temperatures, preventing decomposition of the heat-sensitive compound. | rochester.eduslideshare.net |
For solid derivatives or impurities, recrystallization can be an effective purification method. electronicsandbooks.com This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize out while impurities remain in the solution. electronicsandbooks.com The choice of solvent is critical and is determined by the solubility characteristics of this compound and its impurities. Common solvent systems for related phosphine (B1218219) derivatives include chloroform-hexane and benzene-hexane. electronicsandbooks.com
Safety Protocols and Handling Considerations in this compound Synthesis
This compound is a hazardous chemical that requires strict safety protocols during its synthesis and handling. lookchem.com It is sensitive to moisture and air, and its synthesis should be conducted in an anhydrous, inert atmosphere, such as under nitrogen or argon. udel.eduorgsyn.orgumkc.edu
Key safety measures include:
Personal Protective Equipment (PPE): Use of appropriate PPE, including gloves, safety goggles, and a lab coat, is mandatory. duke.edu For operations with a potential for splashing, a face shield and a cuffed, fluid-resistant gown are recommended. duke.edu
Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. chemeurope.com
Handling: Due to its reactivity with air, air-free techniques, such as the use of Schlenk lines or glove boxes, are often employed. chemeurope.comwikipedia.org
Spill Management: Procedures for managing spills must be in place. duke.edu
Waste Disposal: Chemical waste must be disposed of according to institutional and regulatory guidelines.
Chemical Reactivity and Reaction Mechanisms of Dibutylchlorophosphine
Electrophilic Nature of the Phosphorus Center
The phosphorus atom in dibutylchlorophosphine serves as an electrophilic center, a characteristic feature of halophosphines. This electrophilicity arises primarily from the strong inductive effect exerted by the highly electronegative chlorine atom. The chlorine atom withdraws electron density from the phosphorus atom, creating a partial positive charge (δ+) on the phosphorus and making it susceptible to attack by electron-rich species, known as nucleophiles.
This polarization of the P-Cl bond is the key driver for the substitution reactions that characterize the reactivity of this compound. Trivalent phosphorus compounds like this compound readily engage in electrophilic substitution reactions, where an incoming nucleophile attacks the electron-deficient phosphorus center.
Nucleophilic Attack Pathways and Mechanisms
The primary reaction pathway for this compound involves nucleophilic substitution at the phosphorus center, where the chloride ion acts as an effective leaving group. This allows for the synthesis of a wide array of phosphine (B1218219) derivatives.
Formation of Phosphine Derivatives via Nucleophilic Substitution
This compound reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to form new phosphorus-heteroatom bonds. These reactions typically proceed via a bimolecular nucleophilic substitution (Sɴ2) mechanism at the phosphorus atom. The nucleophile attacks the electrophilic phosphorus, leading to the displacement of the chloride ion.
For instance, the reaction with secondary amines like diethylamine (B46881) yields aminophosphines. The nitrogen atom's lone pair attacks the phosphorus center, forming a P-N bond and releasing a chloride ion, which is typically scavenged by an additional equivalent of the amine or an external base to form an ammonium (B1175870) salt.
| Reactant 1 | Nucleophile | Base | Solvent | Product | Yield (%) |
| This compound | Diethylamine | Triethylamine | Diethyl Ether | N,N-Diethyl-P,P-dibutylphosphinous amide | High |
Reactivity with Organolithium Reagents
Organolithium reagents (R-Li) are powerful carbon-based nucleophiles that readily react with this compound to form tertiary phosphines through the creation of a new phosphorus-carbon bond. Due to the highly polar nature of the C-Li bond, the organic group acts as a carbanion and attacks the electrophilic phosphorus atom, displacing the chloride.
This method is a standard and efficient route for synthesizing unsymmetrical tertiary phosphines. The reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control the high reactivity of the organolithium reagent. For example, the reaction with phenyllithium (B1222949) produces dibutyldiphenylphosphine.
| Chlorophosphine | Organolithium Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| Di-tert-butylchlorophosphine (B1329828)* | Phenyllithium | Diethyl Ether | Room Temp | Di-tert-butylphenylphosphine | 60 |
*Note: Data for the closely related di-tert-butylchlorophosphine is provided as a representative example.
Reactions with Sodium Phosphides (R₂PNa)
To form phosphorus-phosphorus bonds, creating diphosphine structures, dialkylchlorophosphines can react with alkali metal phosphides. A conceptually related and common method to achieve the same P-P bond formation is the reductive coupling of the chlorophosphine using an alkali metal, such as sodium.
In this reaction, two molecules of this compound are coupled in the presence of a reducing agent like sodium metal. The sodium reduces the P-Cl bond, leading to the formation of a P-P bond and sodium chloride as a byproduct. This reaction, often conducted in a solvent like refluxing dioxane, is an effective method for the synthesis of symmetrical diphosphines like tetrabutyldiphosphine. A well-documented analog is the synthesis of tetraphenyldiphosphine from chlorodiphenylphosphine (B86185). wikipedia.org
| Reactant | Reducing Agent | Solvent | Condition | Product |
| Chlorodiphenylphosphine* | Sodium Metal (Na) | Dioxane | Reflux | Tetraphenyldiphosphine |
*Note: Data for the analogous chlorodiphenylphosphine is provided as a representative example of P-P bond formation. wikipedia.org
Participation in Hydrophosphination Reactions
Hydrophosphination is a powerful, atom-economical reaction that involves the addition of a P-H bond across an unsaturated carbon-carbon bond (alkene or alkyne). This compound itself does not possess a P-H bond and therefore cannot directly undergo hydrophosphination. However, it serves as a critical precursor to dibutylphosphine [(CH₃CH₂CH₂CH₂)₂PH], the actual reagent for this transformation.
The process is therefore a two-step sequence:
Reduction: this compound is reduced to dibutylphosphine.
Hydrophosphination: The resulting dibutylphosphine is added to an alkene.
Reaction with Alkenes for Phosphine Synthesis
First, this compound is reduced to dibutylphosphine using a suitable reducing agent, most commonly a hydride source like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. wikipedia.org The hydride displaces the chloride on the phosphorus atom, yielding the secondary phosphine.
Once synthesized, dibutylphosphine can be added across an alkene, such as 1-octene. This hydrophosphination step is often initiated by a radical initiator like azobisisobutyronitrile (AIBN) at elevated temperatures or by UV irradiation. sigmaaldrich.com The reaction typically follows an anti-Markovnikov regioselectivity, where the phosphorus atom adds to the less substituted carbon of the double bond, yielding a tertiary phosphine.
| Step | Reactant 1 | Reactant 2 / Catalyst | Solvent | Temperature (°C) | Product |
| 1. Reduction | This compound | Lithium Aluminum Hydride | Diethyl Ether | 0 to RT | Dibutylphosphine |
| 2. Hydrophosphination | Dibutylphosphine | 1-Octene / AIBN | Toluene | >60 | Dibutyloctylphosphine |
Stereochemical Aspects of Hydrophosphination
The hydrophosphination of alkenes and alkynes is a direct method for creating P-C bonds. The stereochemistry of this reaction is crucial, particularly when creating chiral phosphines, which are valuable in asymmetric catalysis. While specific studies detailing the stereochemical outcomes of hydrophosphination using this compound are not extensively documented in readily available literature, general principles of hydrophosphination can be applied.
The stereoselectivity of hydrophosphination reactions is often influenced by the catalyst and the nature of the reactants. For instance, diastereoselective hydrophosphination reactions have been shown to produce chiral 1,2-bis(diphenylphosphino)ethane (B154495) products with high yield and stereoselectivity. researchgate.net The stereochemistry of the resulting vinylphosphine derivatives can be controlled by the choice of activation method, such as thermal or metal-catalyzed processes. researchgate.net Theoretical studies on the reaction of hindered organophosphorus compounds with nucleophiles suggest that the stereochemical outcome (inversion or retention of configuration at the phosphorus center) is dependent on the reaction pathway, such as S\textsubscript{N}2@P or S\textsubscript{N}2@Cl mechanisms. nih.gov
In the context of this compound, its reaction with unsaturated substrates would likely proceed through intermediates where the stereochemistry is determined by the approach of the nucleophile and the steric hindrance around the phosphorus atom. The presence of two butyl groups would influence the facial selectivity of the addition to the double or triple bond.
Table 1: Factors Influencing Stereochemistry in Hydrophosphination
| Factor | Influence on Stereochemistry |
| Catalyst | Metal catalysts can coordinate to both the phosphine and the unsaturated substrate, directing the stereochemical outcome. |
| Substrate | The steric and electronic properties of the alkene or alkyne can favor specific approach trajectories for the phosphine. |
| Phosphine | The steric bulk of the substituents on the phosphorus atom (e.g., butyl groups) influences the stereoselectivity. |
| Reaction Conditions | Temperature and solvent can affect the transition state energies of different stereochemical pathways. |
Reactivity in Phosphine Oxide Synthesis
This compound, like other chlorophosphines, is susceptible to oxidation. wikipedia.org The phosphorus(III) center can be readily oxidized to phosphorus(V), typically by reacting with an oxidizing agent to form the corresponding phosphine oxide. The reactivity with oxygen itself means that handling of this compound often requires inert atmosphere techniques to prevent the formation of dibutylphosphinic chloride.
The synthesis of phosphine oxides is a common transformation in organophosphorus chemistry. organic-chemistry.org While direct oxidation of this compound would yield dibutylphosphinic chloride, subsequent hydrolysis would lead to dibutylphosphinic acid. To obtain dibutylphosphine oxide, a different synthetic route is generally employed. For instance, the reaction of a secondary phosphine oxide with an alkyl halide can yield a tertiary phosphine oxide. organic-chemistry.org
While the direct synthesis of benzoyldi-tert-butylphosphine oxide analogues using this compound is not explicitly detailed, analogous reactions provide insight into the potential pathways. The synthesis of acylphosphine oxides can be achieved through the coupling of hydrogen phosphine oxides with acyl chlorides. organic-chemistry.org
A plausible, though not directly documented, route to a dibutyl-substituted analogue could involve the following conceptual steps:
Conversion of this compound to a secondary phosphine, dibutylphosphine.
Oxidation of dibutylphosphine to dibutylphosphine oxide.
Reaction of dibutylphosphine oxide with benzoyl chloride.
Alternatively, the reaction of this compound with a benzoyl Grignard reagent, followed by oxidation, could potentially yield the target compound. The synthesis of aryldiphenylphosphine oxides has been achieved through methods like the Hirao reaction, which involves the coupling of diphenylphosphine (B32561) oxide with aryl halides. nih.gov
Role in Domino Annulation Processes
Phosphine-catalyzed domino annulation reactions are powerful tools for the construction of complex cyclic molecules. beilstein-journals.orgrsc.orgnih.govresearchgate.net These reactions often proceed through the formation of zwitterionic intermediates.
In phosphine-catalyzed reactions, the phosphine acts as a nucleophile, attacking an electrophilic substrate to form a phosphonium (B103445) zwitterion. This intermediate then participates in subsequent reactions, leading to the final product and regeneration of the phosphine catalyst. While specific examples detailing the use of this compound in such processes are scarce, the general mechanism is well-established with other phosphines like tributylphosphine (B147548). beilstein-journals.org
The nucleophilicity of the phosphine is a key factor in these reactions. The butyl groups in this compound would make it a reasonably good nucleophile, although the presence of the electron-withdrawing chlorine atom would diminish this compared to a trialkylphosphine. The formation of zwitterionic adducts of phosphines with fullerenes has been studied, highlighting the ability of phosphines to form such intermediates. rsc.org
Comparative Reactivity Studies of Chlorophosphines
The reactivity of chlorophosphines is largely dictated by the nature of the substituents on the phosphorus atom. The electronegativity and steric bulk of these groups influence the electrophilicity of the phosphorus center and the reactivity of the P-Cl bond.
For instance, coordination to a metal center, such as in [W(CO)₅{PPh₂Cl}], can enhance the electrophilicity of the phosphorus atom, allowing it to react with unactivated substrates. rsc.org The presence of more electronegative substituents, like chlorine, further increases this electrophilicity. rsc.org In contrast, π-donating substituents like amino groups can stabilize low-valent phosphorus species. rsc.org
Compared to phosphorus trichloride (B1173362) (PCl₃), this compound is less electrophilic due to the electron-donating nature of the butyl groups. PCl₃ reacts vigorously with water and alcohols. quora.com Phosphorus pentachloride (PCl₅) is a strong chlorinating agent and can convert C=O groups to CCl₂ groups. wikipedia.org The reactivity of this compound would be intermediate between these highly reactive phosphorus chlorides and more stable triarylphosphines.
The cleavage of the P-C bond in chloromethyl-phosphorus compounds by phosphorus pentachloride highlights the reactivity of the P-Cl bond in the presence of strong electrophiles. researchgate.net Theoretical studies have also been conducted to compare the reactivity of different chlorophosphines in S\textsubscript{N}2 reactions, showing that the reaction pathway and stereochemical outcome are influenced by the nature of the nucleophile. nih.gov
Influence of Butyl Steric Hindrance on Reactivity
The two butyl groups attached to the phosphorus atom in this compound play a critical role in moderating its reactivity through steric hindrance. Steric hindrance refers to the obstruction of a reaction at a particular site due to the physical size of neighboring groups. In this case, the bulky butyl groups physically shield the electrophilic phosphorus center, impeding the approach of incoming nucleophiles. walisongo.ac.idchemicalbook.com
This effect is often quantified using the Tolman cone angle, a measure of the steric bulk of a phosphine ligand. wikipedia.org While the specific cone angle for a dibutylchloro group is not commonly cited, it can be inferred to be substantial, analogous to other bulky phosphine ligands like tri-tert-butylphosphine, which has a large cone angle of 182°. wikipedia.org The larger the cone angle, the more crowded the coordination sphere around the phosphorus atom, which generally leads to a decrease in the rate of reaction. walisongo.ac.idnih.gov For instance, in bimolecular nucleophilic substitution (Sₙ2) reactions, the nucleophile must approach the phosphorus atom from the backside relative to the leaving group (the chlorine atom). walisongo.ac.id The presence of bulky alkyl groups, like butyl chains, shields this line of attack, thereby diminishing the reaction rate compared to less hindered phosphines. walisongo.ac.id
Research into related bulky phosphines, such as those with tert-butyl groups, has shown that steric hindrance can significantly reduce the tendency of metal complexes to undergo certain reactions, like oxidative addition. rsc.org Similarly, the steric bulk of the butyl groups in this compound makes it less reactive than smaller dialkylchlorophosphines in substitution reactions.
Comparison with Chloro(dimethyl)phosphine Reactivity
When comparing the reactivity of this compound with that of chloro(dimethyl)phosphine, the primary differences arise from both steric and electronic factors.
Steric Effects : Chloro(dimethyl)phosphine possesses two methyl groups, which are significantly smaller than butyl groups. Consequently, the steric hindrance around the phosphorus atom is much lower in chloro(dimethyl)phosphine. This reduced crowding allows nucleophiles to access the electrophilic phosphorus center more easily, resulting in faster reaction rates for nucleophilic substitution compared to this compound. The Tolman cone angle for trimethylphosphine (B1194731) (P(CH₃)₃) is 118°, substantially smaller than that of phosphines with bulkier alkyl groups, illustrating the significant difference in steric demand. wikipedia.org
Electronic Effects : Both butyl and methyl groups are electron-donating through an inductive effect, which increases the electron density on the phosphorus atom. This effect reduces the electrophilicity of the phosphorus center, making it less attractive to incoming nucleophiles. Butyl groups are slightly stronger electron-donors than methyl groups. However, in the context of reactivity for this class of compounds, the steric differences are generally considered to have a more dominant influence on reaction rates than the modest differences in inductive effects.
Therefore, chloro(dimethyl)phosphine is generally expected to be more reactive in nucleophilic substitution reactions than this compound, primarily due to the significantly lower steric hindrance afforded by the smaller methyl groups.
| Feature | This compound | Chloro(dimethyl)phosphine |
|---|---|---|
| Alkyl Groups | Two Butyl (-C₄H₉) groups | Two Methyl (-CH₃) groups |
| Steric Hindrance | High | Low |
| Inferred Reactivity in Sₙ2 Reactions | Lower | Higher |
| Primary Influencing Factor | Dominant steric shielding by butyl groups | Greater accessibility of the phosphorus center |
Electrophilicity and Substitution Reactions of Dichlorophosphines (e.g., Ethyldichlorophosphine)
Dichlorophosphines, such as ethyldichlorophosphine (B73763) (CH₃CH₂PCl₂), represent a class of organophosphorus compounds where the phosphorus atom is bonded to two chlorine atoms and one organic group. The phosphorus center in these molecules is highly electrophilic. This electrophilicity arises from the strong electron-withdrawing inductive effect of the two chlorine atoms, which polarizes the P-Cl bonds and creates a significant partial positive charge on the phosphorus atom.
This electron-deficient nature makes dichlorophosphines susceptible to nucleophilic attack. rsc.org The most common reaction pathway is nucleophilic substitution, where a nucleophile (Nu⁻) attacks the phosphorus atom, displacing one of the chloride ions, which acts as a leaving group. libretexts.orgresearchgate.net
The general mechanism can be described as: CH₃CH₂PCl₂ + Nu⁻ → CH₃CH₂P(Nu)Cl + Cl⁻
If a sufficiently strong or excess nucleophile is used, a second substitution can occur: CH₃CH₂P(Nu)Cl + Nu⁻ → CH₃CH₂P(Nu)₂ + Cl⁻
These reactions are fundamental in organophosphorus chemistry for synthesizing a wide variety of compounds by introducing different functional groups onto the phosphorus atom. The reaction can proceed through different mechanisms, often involving a pentacoordinate intermediate or transition state. researchgate.net The precise mechanism can be influenced by the nature of the nucleophile, the substrate, and the reaction conditions.
Stability and Solubility Trends with Aromatic Phosphine Analogues (e.g., Triphenylphosphine (B44618) Dichloride)
The stability and solubility of this compound, an aliphatic phosphine chloride, can be understood by comparing it to an aromatic analogue like triphenylphosphine dichloride ((C₆H₅)₃PCl₂ or PPh₃Cl₂).
Stability: Both this compound and triphenylphosphine dichloride are highly sensitive to moisture. chemicalbook.com The P-Cl bond is readily hydrolyzed by water, leading to the formation of the corresponding phosphine oxide and hydrochloric acid. Triphenylphosphine dichloride is described as hygroscopic and extremely moisture-sensitive. chemicalbook.com this compound is expected to exhibit similar sensitivity due to the reactive nature of the P-Cl bond.
Solubility: The solubility profiles of these two compounds differ significantly due to their aliphatic versus aromatic character.
This compound , with its two non-polar butyl groups, is expected to be miscible with or soluble in non-polar organic solvents like ethers, alkanes, and tetrahydrofuran. Its aliphatic nature makes it insoluble in water.
Triphenylphosphine dichloride is a solid whose solubility depends on the solvent's polarity. researchgate.net In non-polar solvents, it exists as a neutral, trigonal bipyramidal molecule. wikipedia.org However, in polar solvents, it adopts an ionic phosphonium salt structure, [Ph₃PCl]⁺Cl⁻. wikipedia.org This dual nature allows it to be soluble in moderately polar solvents like dichloromethane (B109758) and chloroform, but it reacts with water rather than dissolving. chemicalbook.comresearchgate.net It is generally insoluble in non-polar solvents like petroleum ether. researchgate.net
The aromatic rings of triphenylphosphine dichloride contribute to its solid state at room temperature and its unique solubility characteristics, which contrast with the expected liquid nature and non-polar solubility of this compound.
| Property | This compound (Expected) | Triphenylphosphine Dichloride |
|---|---|---|
| Physical State | Liquid | White to light yellow crystalline solid chemicalbook.com |
| Moisture Sensitivity | High (moisture-sensitive) | Extremely high (hygroscopic) chemicalbook.com |
| Solubility in Non-Polar Solvents (e.g., Ether, Hexane) | Soluble | Slightly soluble to insoluble researchgate.net |
| Solubility in Polar Solvents (e.g., Chloroform) | Soluble | Soluble chemicalbook.com |
| Behavior in Water | Insoluble, reacts (hydrolyzes) | Reacts (hydrolyzes) chemicalbook.com |
| Structural Form in Solution | Molecular (covalent) | Molecular in non-polar solvents; Ionic ([Ph₃PCl]⁺Cl⁻) in polar solvents wikipedia.org |
Dibutylchlorophosphine As a Ligand in Homogeneous Catalysis
Ligand Design Principles and Electronic Properties
The effectiveness of a phosphine (B1218219) ligand, such as dibutylchlorophosphine, in a catalytic cycle is determined by its ability to bond with a metal center and influence its reactivity. This is governed by a combination of its electron-donating nature, its capacity for back-donation, and its steric profile.
Phosphine ligands are L-type ligands that donate two electrons to a metal center via the lone pair on the phosphorus atom. The strength of this donation is heavily influenced by the substituents on the phosphorus. Alkylphosphines, which have P-Csp³ bonds, are generally considered strong electron donors. researchgate.netlibretexts.org This strong σ-donation increases the electron density on the coordinated metal center.
The electron-donating strength of a phosphine ligand can be quantified using the Tolman Electronic Parameter (TEP). This parameter is determined by measuring the C-O stretching frequency (ν(CO)) from the infrared spectrum of a standard nickel complex, [LNi(CO)₃], where L is the phosphine ligand. libretexts.orgwikipedia.org A more strongly electron-donating ligand leads to a more electron-rich metal center. This increased electron density on the metal results in stronger π-backbonding to the carbonyl ligands, which weakens the C-O bond and lowers its stretching frequency. libretexts.org Therefore, a lower ν(CO) value corresponds to a stronger electron-donating ligand. libretexts.org
For this compound, the presence of two electron-donating butyl groups is countered by the electron-withdrawing chlorine atom. This makes it a less potent electron donor compared to trialkylphosphines like tri(tert-butyl)phosphine.
| Phosphine Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | Reference |
|---|---|---|
| P(t-Bu)₃ | 2056.1 | wikipedia.org |
| PMe₃ | 2064.1 | wikipedia.org |
| PPh₃ | 2068.9 | wikipedia.org |
| P(OEt)₃ | 2076.3 | wikipedia.org |
While phosphines are primarily σ-donors, they also act as π-acceptors (or π-acids). This π-acidity is different from that of carbon monoxide. Instead of involving π* orbitals, phosphine back-donation involves the acceptance of electron density from filled metal d-orbitals into the empty σ* antibonding orbitals of the phosphorus-substituent bonds (P-R bonds). libretexts.org
The extent of this π-backbonding depends on the energy of these σ* orbitals. When electronegative substituents are attached to the phosphorus, the energy of the P-R σ* orbitals is lowered, making them better acceptors of electron density from the metal. libretexts.org In the case of this compound, the highly electronegative chlorine atom significantly lowers the energy of the P-Cl σ* orbital, enhancing the ligand's π-acceptor character compared to trialkylphosphines. This ability to accept electron density helps to stabilize electron-rich, low-valent metal centers.
The steric bulk of a phosphine ligand is a critical factor in catalysis, influencing the coordination number of the metal complex, the stability of catalytic intermediates, and the selectivity of reactions. The primary method for quantifying this steric hindrance is the Tolman cone angle (θ). libretexts.orgwikipedia.org It is defined as the apex angle of a cone, centered on the metal atom (at an idealized M-P bond distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's substituents. libretexts.org
A larger cone angle indicates greater steric bulk, which can have several consequences. For instance, bulky ligands can promote the formation of coordinatively unsaturated complexes, which are often the active species in a catalytic cycle. nih.gov They can also influence the rate of reductive elimination, a key product-forming step in many cross-coupling reactions.
This compound, with two butyl groups, possesses considerable steric bulk. The cone angle for a specific phosphine can be influenced by the coordination environment of the metal center. ub.edu While the exact Tolman cone angle for this compound is not commonly cited, values for structurally related phosphines provide a useful comparison.
| Phosphine Ligand | Tolman Cone Angle (θ) in degrees (°) | Reference |
|---|---|---|
| PMe₃ | 118 | libretexts.org |
| PPh₃ | 145 | libretexts.org |
| PCy₃ | 170 | libretexts.org |
| P(t-Bu)₃ | 182 | libretexts.org |
Applications in Transition Metal-Catalyzed Cross-Coupling Reactions
The tunable steric and electronic properties of phosphine ligands like this compound make them valuable in a variety of transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a powerful reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The choice of phosphine ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky and electron-rich phosphine ligands have been shown to be particularly effective, improving reaction efficiency and expanding the scope of substrates that can be used, including less reactive aryl chlorides. nih.gov
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a coordinatively unsaturated Pd(0) species. This is often the rate-limiting step of the entire cycle. nih.gov The palladium center inserts itself into the Ar-X bond, changing its oxidation state from Pd(0) to Pd(II) and forming an arylpalladium(II) halide intermediate. The electronic properties of the phosphine ligand are critical here; electron-donating ligands increase the electron density on the Pd(0) center, which facilitates its attack on the organic halide and accelerates the rate of oxidative addition. researchgate.netchemrxiv.org
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step typically requires activation of the organoboron species by a base.
Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The steric bulk of the phosphine ligand can promote this step by creating a crowded coordination sphere.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Ligand-to-Metal Ratios and Catalytic Efficiency
In many palladium-catalyzed cross-coupling reactions, a ligand-to-metal ratio of 1:1 to 4:1 is often employed. google.com For monodentate phosphine ligands like this compound, a ratio of 2:1 is common to generate a catalytically active 14-electron L2Pd(0) species. The concentration of the ligand can influence the equilibrium between different palladium species in the catalytic cycle, thereby affecting the rate-determining step. For example, a higher ligand concentration may favor the formation of saturated, less reactive complexes, while a lower concentration might lead to ligand dissociation and potential catalyst decomposition.
The effect of the ligand-to-metal (L/M) ratio on reaction yield is a key factor in process optimization. While specific data for this compound is not extensively documented in readily available literature, the general principle can be illustrated with data from related phosphine ligands in cross-coupling reactions.
| Entry | Catalyst Precursor | Ligand | L/M Ratio | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)2 | P(t-Bu)3 | 1:1 | 75 |
| 2 | Pd(OAc)2 | P(t-Bu)3 | 2:1 | 98 |
| 3 | Pd(OAc)2 | P(t-Bu)3 | 4:1 | 85 |
This representative data shows that a 2:1 ratio provides the highest yield, indicating the formation of the most efficient catalytic species. Deviating from this optimum can lead to a decrease in catalytic performance.
Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of organic synthesis. The choice of phosphine ligand is crucial for the success of this reaction, particularly when using less reactive substrates like aryl chlorides. Dialkylchlorophosphines and related electron-rich, sterically demanding phosphines are known to be effective ligands in this context. google.comnih.govscispace.com
While specific examples detailing the use of this compound in the Heck reaction are sparse in the literature, ligands with similar structures, such as dialkylbiaryl phosphines, have been shown to promote challenging Heck couplings. nih.govscispace.com The role of the phosphine ligand in the Heck catalytic cycle includes:
Facilitating Oxidative Addition: The electron-donating nature of the butyl groups in this compound increases the electron density on the palladium(0) center, promoting the initial, often rate-limiting, oxidative addition of the aryl halide.
Stabilizing the Catalytic Species: The ligand stabilizes the palladium(II) intermediate formed after oxidative addition, preventing decomposition pathways like beta-hydride elimination.
Promoting Reductive Elimination: The steric bulk of the ligand can facilitate the final reductive elimination step, releasing the product and regenerating the active palladium(0) catalyst.
The use of bis(di-tert-butylchlorophosphine)palladium(II) dichloride has been reported as beneficial in related cross-coupling reactions of aroyl chlorides, suggesting that dialkylchlorophosphine ligands can be effective in promoting reactions that proceed via an acylpalladium intermediate, which is related to the Heck mechanism. acs.org
Enhancement of Reaction Selectivity and Efficiency
Phosphine ligands like this compound enhance reaction selectivity and efficiency through a combination of steric and electronic effects. nih.govmanchester.ac.uk These properties can be fine-tuned to control the outcome of a catalytic reaction.
Steric Effects: The two butyl groups provide significant steric bulk around the phosphorus atom. This steric hindrance plays a critical role in catalysis. It can influence the number of ligands that coordinate to the metal center, create a specific "pocket" around the active site that favors certain substrates (regioselectivity), and promote the dissociation of products from the coordination sphere, thereby increasing the turnover frequency. manchester.ac.ukucla.edu For instance, bulky ligands are known to promote the reductive elimination step in many cross-coupling reactions, which is often crucial for high catalytic efficiency. ucla.edu
Role in Hydrophosphination Catalysis
Hydrophosphination is an atom-economical reaction involving the addition of a P-H bond across a carbon-carbon multiple bond. wikipedia.org This reaction is a powerful tool for the synthesis of organophosphorus compounds, which are themselves valuable as ligands, reagents, or products. researchgate.netacs.org The reaction can be catalyzed by a variety of species, including metals, acids, bases, and radical initiators. wikipedia.orgresearchgate.net
In metal-catalyzed hydrophosphination, the mechanism often involves the oxidative addition of the P-H bond to a low-valent metal center, forming a metal-hydrido-phosphido intermediate. wikipedia.org The alkene or alkyne substrate then inserts into either the M-P or M-H bond, followed by reductive elimination to yield the phosphine product and regenerate the catalyst.
Although this compound does not possess a P-H bond and therefore cannot act as a substrate, metal complexes bearing phosphine ligands are central to this catalytic transformation. The ligand's role is to stabilize the metal center and modulate its reactivity. The electronic and steric properties of the ancillary phosphine ligand can influence the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and enantioselectivity (in asymmetric variants) of the reaction. While the direct use of this compound as a ligand in hydrophosphination is not widely reported, the principles of ligand design are applicable, and its specific properties could potentially be leveraged to control the outcome of such reactions. researchgate.net
Stabilization of Metal Complexes and Reaction Intermediates
The ability of a ligand to stabilize the metal center and key reaction intermediates is fundamental to a successful catalytic cycle. nih.govnih.gov this compound, like other phosphines, stabilizes metal complexes primarily through the formation of a strong phosphorus-metal sigma (σ) bond. This bond is formed by the donation of the phosphorus lone pair into a vacant d-orbital of the metal.
The stability of the resulting complex is influenced by several factors:
σ-Donation: The electron-donating butyl groups enhance the σ-donor ability of the phosphorus atom, leading to a stronger M-P bond and stabilization of the metal center, particularly in higher oxidation states.
π-Acceptance: The P-Cl bond introduces a degree of π-acceptor character. The σ* anti-bonding orbital of the P-Cl bond can accept electron density from filled metal d-orbitals, further strengthening the metal-ligand interaction. This back-bonding is particularly important for stabilizing low-valent metal complexes.
Steric Shielding: The bulky butyl groups provide a steric shield around the metal center, protecting it from unwanted side reactions, such as aggregation into inactive metal colloids or decomposition via bimolecular pathways. mdpi.com
Throughout a catalytic cycle, intermediates with different oxidation states and coordination numbers are formed. The balance of σ-donation and π-acceptance in this compound allows it to effectively stabilize both electron-rich (e.g., Pd(0)) and electron-poor (e.g., Pd(II)) intermediates, which is crucial for maintaining an active catalyst pool. mit.edu
Ligand Exchange Mechanisms in Catalytic Cycles
Dissociative (D) Mechanism: The departing ligand leaves first, generating a coordinatively unsaturated intermediate, which is then captured by the incoming ligand. This pathway is often favored by sterically crowded complexes.
Associative (A) Mechanism: The incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, from which the departing ligand is then lost. This is common for square planar complexes.
Interchange (I) Mechanism: Bond-breaking and bond-making occur in a concerted fashion without a distinct intermediate.
The specific pathway followed by a complex with a this compound ligand would depend on the metal, its oxidation state, coordination geometry, and the nature of the incoming ligand.
For a catalytic cycle to operate efficiently, the binding of the ligand to the metal center must often be reversible. A ligand that binds too tightly can form a "poisoned" or saturated complex that is reluctant to open a coordination site for the substrate to bind. Conversely, a ligand that binds too weakly may dissociate prematurely, leading to catalyst instability and decomposition.
The reversible exchange of this compound allows for a dynamic equilibrium between the coordinated and free ligand in solution. acs.orgrsc.org This equilibrium is crucial as it ensures that a sufficient concentration of the active, coordinatively unsaturated species is available to participate in the catalytic cycle. The kinetics of this exchange are governed by the steric bulk of the butyl groups and the strength of the palladium-phosphorus bond. rsc.orgosti.gov The presence of the P-Cl bond can also influence lability compared to trialkylphosphines, providing another handle for tuning the catalytic activity.
Generation of Active Catalytic Species
The utility of this compound in homogeneous catalysis stems from its role as a precursor to tertiary dibutylphosphino-containing ligands, such as tributylphosphine (B147548) (PBu₃) or dibutylphenylphosphine (PBu₂Ph). These ligands are instrumental in forming the catalytically active species through coordination with a metal precursor. The generation of the active catalyst is not merely the addition of a ligand; it is a complex process involving the transformation of a stable metal precatalyst into a coordinatively unsaturated, low-valent species that can readily participate in the catalytic cycle.
The most common method for generating the active catalyst is the in situ reaction of a metal precursor, typically a palladium(II) or palladium(0) source, with the phosphine ligand in the reaction mixture. For instance, stable Pd(II) salts may be reduced in the presence of the phosphine ligand and a base to generate the active Pd(0) species. whiterose.ac.uk More commonly, a stable Pd(0) complex, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), is used. In solution, this precursor dissociates and reacts with the added phosphine ligand to form the active catalyst. ucla.edu The phosphine ligand plays a crucial role by stabilizing the metal center and modulating its electronic properties through sigma-donation from the phosphorus lone pair to the metal. nih.govtcichemicals.com This electron donation is critical for subsequent steps in the catalytic cycle, such as oxidative addition. tcichemicals.com
For ligands like tributylphosphine, derived from this compound, the generation of the active species often involves an equilibrium between different palladium-phosphine complexes in solution. The catalytically active species in many cross-coupling reactions is believed to be a monoligated L₁Pd(0) or bisligated L₂Pd(0) complex, which is a 12- or 14-electron species, respectively. rsc.org These unsaturated species are highly reactive. Spectroscopic studies have shown that more saturated complexes, such as tris(tributylphosphine)palladium(0) ([Pd(PBuⁿ₃)₃]), can serve as reservoirs for the active catalyst. rsc.org This complex can dissociate one phosphine ligand to generate the highly reactive 14-electron [Pd(PBuⁿ₃)₂] species, which directly enters the catalytic cycle. rsc.org The steric bulk of the butyl groups on the phosphine ligand influences this equilibrium; bulkier ligands favor the formation of less coordinated, more active species. ucla.edutcichemicals.com
Advanced strategies employ well-defined precatalysts, such as Buchwald precatalysts, which are designed for the controlled, base-activated release of the L-Pd(0) active species, avoiding the complexities of in situ generation from separate components. sigmaaldrich.com
| Metal Precursor | Ligand Source | Activation Method | Generated Active Species (Example) | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | Tributylphosphine (PBu₃) | In situ mixing in solution | [Pd(PBu₃)₂] (14-electron complex) | rsc.org |
| Pd(OAc)₂ | Dibutylphenylphosphine (PBu₂Ph) | In situ reduction with base | L-Pd(0) species | whiterose.ac.ukchemrxiv.org |
| Buchwald Precatalyst G1 | Dialkylbiaryl phosphine | Base-promoted reductive elimination | L-Pd(0) species | sigmaaldrich.com |
Metal-Ligand Bonding Characterization in Catalytic Intermediates
Characterizing the nature of the metal-ligand bond in catalytic intermediates is crucial for understanding reaction mechanisms and designing more efficient catalysts. For complexes involving dibutylphosphino ligands, the primary techniques used for this purpose are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. These methods provide detailed electronic and structural information about the coordination of the phosphorus atom to the metal center.
³¹P NMR Spectroscopy is a powerful, non-destructive technique for probing the electronic environment of the phosphorus nucleus. Upon coordination of a phosphine ligand to a metal center, the ³¹P chemical shift (δ) changes significantly compared to that of the free ligand. This "coordination shift" is indicative of the formation of the metal-phosphine bond and is sensitive to the oxidation state of the metal, the coordination number, and the nature of other ligands in the coordination sphere. For example, studies on palladium(0) complexes with various trialkylphosphines, including tributylphosphine, have been used to identify the specific species present in solution, such as [Pd(PBuⁿ₃)₃] and its dissociation products. rsc.org The observation of distinct signals at different temperatures can provide insight into the dynamic equilibria involved in the generation of the active catalyst. rsc.org
| Compound | Technique | Observed Parameter | Significance | Reference |
|---|---|---|---|---|
| Free PBuⁿ₃ | ³¹P NMR Spectroscopy | δ ≈ -32 ppm | Reference for uncoordinated ligand. | rsc.org |
| [Pd(PBuⁿ₃)₃] | ³¹P NMR Spectroscopy | δ ≈ +4.4 ppm (at -80 °C) | Confirms coordination to Pd(0) and provides electronic signature of the complex. | rsc.org |
Single-Crystal X-ray Diffraction provides unambiguous, high-resolution structural data for catalytic intermediates that can be isolated in crystalline form. This technique allows for the precise measurement of metal-phosphorus (M-P) bond lengths, as well as the bond angles around the metal center, which define its coordination geometry. For palladium complexes with phosphine ligands, a square-planar geometry is common for Pd(II) intermediates, while linear or trigonal planar geometries are often observed for Pd(0) species. nih.govrsc.orgnsf.gov
The Pd-P bond length is a direct indicator of the strength and nature of the interaction. In related square-planar Pd(II) complexes, Pd-P bond lengths are typically in the range of 2.22 to 2.24 Å. rsc.org The angles between the phosphine ligand and other ligands (e.g., P-Pd-Cl) and the dihedral angles within the ligand backbone (e.g., Pd-P-C-C) reveal the steric interactions and conformational preferences of the coordinated ligand. nsf.gov This structural information is invaluable for rationalizing the reactivity and selectivity observed in catalytic reactions.
| Parameter | Typical Value/Observation | Information Gained | Reference |
|---|---|---|---|
| Coordination Geometry | Square-planar (for Pd(II)) | Defines the spatial arrangement of ligands around the metal. | nih.govrsc.org |
| Pd-P Bond Length | ~2.23 Å | Indicates the distance and strength of the metal-ligand bond. | rsc.org |
| P-Pd-P/P-Pd-X Bond Angles | ~90° or ~180° | Reveals steric strain and confirms the overall geometry. | nsf.gov |
| Ligand Conformation | Specific dihedral angles (e.g., Pd-P-C-C) | Shows how the alkyl groups orient themselves to minimize steric hindrance. | nsf.gov |
Applications in Advanced Organic Synthesis
Precursor in Phosphorylation Reactions
Phosphorylation, the addition of a phosphoryl group to a molecule, is a fundamental transformation in organic chemistry and biology. Dibutylchlorophosphine serves as a precursor in certain phosphorylation reactions, typically after conversion to a more reactive phosphitylating agent. The general strategy involves the reaction of this compound with an alcohol or another nucleophile to form a phosphinite ester. This intermediate can then be oxidized to the corresponding phosphate (B84403).
The reaction of this compound with an alcohol (ROH) in the presence of a base yields a dibutylphosphinite ester. This trivalent phosphorus species can then be oxidized, often using a mild oxidizing agent like hydrogen peroxide or a peroxy acid, to the pentavalent dibutylphosphate (B49430) ester. This two-step process allows for the controlled formation of phosphate esters, which are crucial motifs in many biologically active molecules and materials.
| Reactant 1 | Reactant 2 | Base | Intermediate | Oxidizing Agent | Final Product |
| This compound | Alcohol (ROH) | Triethylamine | Dibutylphosphinite ester | Hydrogen Peroxide | Dibutylphosphate ester |
Synthesis of Phosphoramidites for Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides, short strands of DNA or RNA, is a cornerstone of modern biotechnology and molecular biology. This process overwhelmingly relies on the phosphoramidite (B1245037) method, a highly efficient and automatable procedure. Phosphoramidites are the key building blocks in this synthesis, and this compound can be utilized in their preparation.
While 2-cyanoethyl N,N-diisopropylchlorophosphoramidite is the most commonly used phosphitylating agent, analogous compounds derived from this compound can also be synthesized. The synthesis of a dibutylphosphoramidite typically involves the reaction of this compound with a suitable alcohol, such as 2-cyanoethanol, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The resulting phosphoramidite can then be used in an automated DNA/RNA synthesizer.
In the synthesis cycle, the phosphoramidite is activated and couples with the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support. This is followed by an oxidation step to convert the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester. The high reactivity and coupling efficiency of phosphoramidites are critical for the successful synthesis of long oligonucleotides.
Intermediate in the Production of Specialty Chemicals
This compound serves as a crucial intermediate in the synthesis of a variety of specialty chemicals, which are valued for their specific functions and performance. Its applications span the agrochemical and pharmaceutical industries.
Agrochemical Synthesis
In the field of agrochemicals, organophosphorus compounds play a significant role as active ingredients in pesticides, herbicides, and fungicides. This compound can be a precursor to certain phosphinothricin (B1261767) analogues. Phosphinothricin is a potent herbicide that acts by inhibiting the enzyme glutamine synthetase. nih.gov The synthesis of analogues with modified phosphinyl groups may involve the use of this compound to introduce the dibutylphosphinoyl moiety, which can then be further elaborated to the final active molecule.
Pharmaceutical Intermediate Synthesis
The versatility of this compound also extends to the pharmaceutical industry, where it can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). One notable example is its potential role in the synthesis of Butafosfan. Butafosfan is a veterinary pharmaceutical used as a metabolic stimulant in animals. google.comagriculturejournals.czagriculturejournals.cz The synthesis of Butafosfan involves the formation of a carbon-phosphorus bond, and derivatives of this compound can be employed to introduce the necessary phosphinoyl group onto the organic scaffold.
Regioselective and Stereoselective Synthesis Strategies
Achieving control over the regioselectivity and stereoselectivity of chemical reactions is a central goal in modern organic synthesis. This compound and its derivatives, particularly dibutylphosphine oxide, have shown utility in directing the outcome of certain transformations.
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of organophosphorus chemistry, the addition of P-H bonds across unsaturated systems can be highly regioselective. For instance, the rhodium-catalyzed addition of dibutylphosphine oxide to terminal alkynes proceeds with high regioselectivity to yield (E)-alkenylphosphine oxides. organic-chemistry.org This selectivity is driven by the electronic and steric properties of both the catalyst and the substrates.
Stereoselectivity , on the other hand, is the preferential formation of one stereoisomer over another. P-chiral phosphines, where the phosphorus atom is a stereocenter, are valuable ligands in asymmetric catalysis. While the direct stereoselective synthesis of P-chiral this compound is challenging, its derivative, dibutylphosphine oxide, can be used in stereoselective reactions. For example, the reduction of certain prochiral ketones using reagents derived from chiral phosphine (B1218219) oxides can proceed with a degree of stereoselectivity, yielding one enantiomer of the corresponding alcohol in excess.
| Reaction Type | Reagent | Substrate | Catalyst/Conditions | Outcome |
| Regioselective Hydrophosphinylation | Dibutylphosphine Oxide | Terminal Alkyne | Rhodium catalyst | (E)-Alkenylphosphine oxide |
| Stereoselective Reduction | Chiral Phosphine Oxide derivative | Prochiral Ketone | Reducing agent | Enantioenriched Alcohol |
Spectroscopic and Advanced Characterization of Dibutylchlorophosphine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the atomic-level structure of dibutylchlorophosphine and its derivatives by probing the magnetic properties of atomic nuclei such as ³¹P, ¹H, and ¹³C.
With a natural abundance of 100% and a spin of ½, the ³¹P nucleus is highly suitable for NMR analysis, offering a wide range of chemical shifts that are exquisitely sensitive to the electronic environment of the phosphorus atom. wikipedia.orghuji.ac.il Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.org
The ³¹P NMR chemical shift is a primary diagnostic for identifying phosphorus-containing compounds. For this compound, the phosphorus atom is in a trivalent state (P(III)) and is bonded to two alkyl groups and one electronegative chlorine atom. This specific bonding arrangement results in a characteristic downfield chemical shift. While direct spectral data for this compound is not broadly published, data from closely related dialkylchlorophosphines establish a clear trend. For instance, di-isopropylchlorophosphine exhibits a ³¹P chemical shift of +142.0 ppm, and di-tert-butylchlorophosphine (B1329828) shows a signal at +144.5 ppm. Based on these analogs, the chemical shift for this compound is expected to be in a similar region, typically between +130 and +150 ppm.
This downfield shift is characteristic of chlorophosphines. The substitution of the chlorine atom with groups that are less electron-withdrawing, such as another butyl group to form tributylphosphine (B147548) (PBu₃), results in a dramatic upfield shift to approximately -32.5 ppm. Conversely, oxidation of the phosphorus to a pentavalent state (P(V)), for example to form dibutylphosphinic chloride ((Bu)₂P(O)Cl), would cause a significant shift, further distinguishing it from the parent phosphine (B1218219).
| Compound | Phosphorus Oxidation State | Typical ³¹P Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | III | ~ +130 to +150 (estimated) |
| Di-tert-butylchlorophosphine | III | +144.5 |
| Di-isopropylchlorophosphine | III | +142.0 |
| Tributylphosphine | III | -32.5 |
| Dibutylphosphine Oxide | V | ~ +50 to +70 (estimated) |
³¹P NMR is a powerful technique for observing the coordination of phosphine ligands to metal centers and for monitoring the progress of reactions in real-time.
Metal Complexation: When this compound acts as a ligand and coordinates to a transition metal, the electron density around the phosphorus nucleus is altered, leading to a change in its ³¹P chemical shift. This change, known as the "coordination shift" (Δδ = δcomplex - δfree ligand), provides valuable information about the formation and nature of the metal-phosphine bond. spectrabase.com The magnitude and direction (upfield or downfield) of the coordination shift depend on several factors, including the metal, its oxidation state, and the other ligands in the coordination sphere. Observing the disappearance of the free ligand signal and the appearance of a new signal at a different chemical shift confirms the formation of a complex.
Reaction Monitoring: The distinct chemical shifts of different phosphorus species allow for the straightforward monitoring of chemical reactions. For example, the oxidation of this compound to its corresponding phosphine oxide or other P(V) species can be followed by observing the decrease in the intensity of the starting material's signal (in the ~+130 to +150 ppm region) and the concurrent increase of a new signal for the product at a different characteristic chemical shift.
While ³¹P NMR confirms the environment of the phosphorus atom, ¹H and ¹³C NMR spectroscopy are used to verify the structure of the organic (butyl) portions of the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound would show signals corresponding to the protons of the two butyl chains. The spectrum would be characterized by four distinct multiplets, corresponding to the four chemically non-equivalent sets of protons (P-CH₂-CH₂-CH₂-CH₃). The chemical shifts would be in the typical alkyl region (approx. 0.9-2.0 ppm), and the integration of these signals would correspond to a 4:4:4:6 ratio. oregonstate.edu Furthermore, these proton signals would exhibit splitting due to both proton-proton (³JHH) and phosphorus-proton (JPH) coupling, providing connectivity information.
Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum of this compound would display four distinct signals, one for each of the four non-equivalent carbon atoms in the butyl chain. bhu.ac.in A key feature of the spectrum is the spin-spin coupling between the phosphorus-31 and carbon-13 nuclei (JPC). wikipedia.org This coupling is observed over one, two, three, or even four bonds, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the nuclei. The one-bond coupling (¹JPC) for the carbon directly attached to the phosphorus (P-C₁H₂) would be the largest. This P-C coupling provides unambiguous evidence of the carbon skeleton's connectivity to the phosphorus atom.
| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Expected P-C Coupling |
|---|---|---|---|
| P-CH₂- | ~1.5 - 2.0 | ~30 - 40 | ¹JPC (Large) |
| -CH₂- | ~1.4 - 1.6 | ~25 - 30 | ²JPC (Medium) |
| -CH₂- | ~1.3 - 1.5 | ~20 - 25 | ³JPC (Small) |
| -CH₃ | ~0.9 - 1.0 | ~10 - 15 | ⁴JPC (Very Small/Unresolved) |
Note: The chemical shift values are typical estimated ranges for alkyl phosphines.
A significant limitation of NMR spectroscopy is its inherent low sensitivity, particularly for nuclei like ¹³C which has a low natural abundance (1.1%). Dynamic Nuclear Polarization (DNP) is an advanced technique that dramatically enhances NMR signal intensities. DNP works by transferring the high spin polarization of unpaired electrons from a stable radical polarizing agent to the surrounding nuclei via microwave irradiation. This can lead to signal enhancements of several orders of magnitude, effectively reducing the time required for data acquisition or enabling the analysis of very low concentration samples. The application of DNP-NMR would be particularly advantageous for acquiring the ¹³C NMR spectrum of this compound or for studying its derivatives at low concentrations, where standard NMR methods would be prohibitively time-consuming.
Phosphorus-31 (³¹P) NMR Chemical Shifts and Coupling Constants
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of molecular bonds. When a molecule absorbs IR radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For this compound, the IR spectrum is dominated by absorptions corresponding to the vibrations of its C-H, C-C, and P-Cl bonds.
The most characteristic vibrations include:
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, which are characteristic of the sp³-hybridized C-H bonds in the butyl groups. vscht.cz
C-H Bending: Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock) are expected for the methylene (B1212753) and methyl groups. vscht.cz
P-Cl Stretching: A key diagnostic peak for chlorophosphines is the P-Cl stretching vibration. This absorption typically occurs in the far-infrared region, generally between 450 and 550 cm⁻¹, and its exact position is sensitive to the other substituents on the phosphorus atom.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | -CH₂, -CH₃ | 2850 - 2960 | Strong |
| C-H Bend (Scissoring) | -CH₂- | ~1465 | Medium |
| C-H Bend (Rock) | -CH₃ | ~1375 | Medium |
| P-Cl Stretch | R₂P-Cl | 450 - 550 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of this compound through its fragmentation patterns. The analysis by electron ionization (EI) typically reveals the molecular ion and a series of characteristic fragment ions that inform the compound's structure.
The molecular ion peak (M⁺) for this compound ((C₄H₉)₂PCl) is expected at a mass-to-charge ratio (m/z) of 180, corresponding to the most abundant isotopes (¹²C, ¹H, ³¹P, ³⁵Cl). A crucial diagnostic feature is the presence of an isotopic peak at M+2 (m/z 182), which arises from the natural abundance of the ³⁷Cl isotope. The relative intensity of the M⁺ to M+2 peak is approximately 3:1, a characteristic signature for a molecule containing a single chlorine atom. youtube.com
The fragmentation of this compound under EI conditions proceeds through several predictable pathways, primarily involving the cleavage of the weakest bonds. Key fragmentation mechanisms for organophosphorus compounds include alpha-cleavage and rearrangements. libretexts.orgresearchgate.net
P-Cl Bond Cleavage: Loss of a chlorine radical results in the formation of the dibutylphosphinyl cation, [(C₄H₉)₂P]⁺.
P-C Bond Cleavage: Cleavage of a phosphorus-carbon bond leads to the loss of a butyl radical (C₄H₉•), a stable radical species.
C-C Bond Cleavage within Butyl Groups: The butyl chains can undergo fragmentation, leading to the loss of smaller neutral alkene molecules, such as propene (C₃H₆) through a McLafferty-type rearrangement, or the loss of alkyl radicals.
These fragmentation pathways provide a roadmap to the molecule's connectivity, confirming the presence of two butyl groups and one chlorine atom attached to a central phosphorus atom.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 180/182 | [(C₄H₉)₂PCl]⁺ (Molecular Ion) | - |
| 145 | [(C₄H₉)₂P]⁺ | Cl• |
| 123/125 | [(C₄H₉)PCl]⁺ | C₄H₉• |
| 97 | [HP(C₄H₉)]⁺ | C₄H₈, Cl• |
| 57 | [C₄H₉]⁺ | (C₄H₉)PCl• |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (If Applicable)
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For compounds like this compound, which lack chromophores or extended conjugated π-systems, significant absorption is not typically observed in the standard UV-Vis range (200–800 nm). nist.gov
The electronic structure of this compound is characterized by sigma (σ) bonds and non-bonding (n) electron pairs on the phosphorus and chlorine atoms. The possible electronic transitions are therefore of the n → σ* and σ → σ* types. These transitions are high-energy processes and consequently occur at wavelengths below 200 nm, in the far or vacuum UV region. science-softcon.de
The absence of absorption bands in the conventional UV-Vis spectrum is a characteristic feature of saturated alkylphosphines and their derivatives. This lack of absorption confirms the absence of unsaturated moieties or aromatic rings, which would otherwise give rise to π → π* transitions at longer wavelengths. While some organophosphorus compounds incorporated into larger conjugated systems or metal complexes can exhibit absorption in the visible region, this is not applicable to the isolated this compound molecule. researchgate.netnih.gov
| Type of Transition | Electron Promotion | Expected Absorption Region |
|---|---|---|
| n → σ | Non-bonding to sigma anti-bonding | < 200 nm (Far UV) |
| σ → σ | Sigma bonding to sigma anti-bonding | < 200 nm (Far UV) |
Raman Spectroscopy for Molecular Vibrational Information
Raman spectroscopy is a powerful technique for obtaining information about the molecular vibrations of this compound. As a vibrational spectroscopy method, it is complementary to infrared (IR) spectroscopy and is particularly sensitive to vibrations that involve a change in molecular polarizability. youtube.com This makes it well-suited for observing the vibrations of the P-Cl and P-C bonds, which are key structural features of the molecule.
The Raman spectrum of this compound is expected to be dominated by bands corresponding to the vibrations of the carbon-phosphorus-chlorine skeleton and the internal vibrations of the two butyl groups.
P-Cl Stretching: The phosphorus-chlorine stretching vibration (ν P-Cl) gives rise to a strong and characteristic Raman band. For similar organophosphorus compounds, this band is typically observed in the 450–550 cm⁻¹ region.
P-C Stretching: The symmetric and asymmetric stretching vibrations of the two phosphorus-carbon bonds (ν P-C) are also expected to be prominent in the Raman spectrum, generally appearing in the 650–800 cm⁻¹ range. nih.gov
C-H Stretching: The numerous C-H bonds in the butyl groups produce a complex and intense set of bands in the 2800–3000 cm⁻¹ region.
Deformation Modes: Lower frequency regions of the spectrum contain bands corresponding to various bending and deformation modes, such as the PC₂ deformation, C-C stretching, and CH₂/CH₃ wagging, twisting, and rocking vibrations. nih.gov
The Raman spectrum serves as a unique molecular "fingerprint," allowing for the identification of the compound and confirmation of its structural integrity. s-a-s.org
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Description |
|---|---|---|
| 2800 - 3000 | ν(C-H) | Symmetric and asymmetric C-H stretching of CH₂ and CH₃ groups |
| 1440 - 1470 | δ(CH₂) | CH₂ scissoring/bending |
| 1300 - 1400 | δ(CH₃) | CH₃ deformation |
| 650 - 800 | ν(P-C) | P-C symmetric and asymmetric stretching |
| 450 - 550 | ν(P-Cl) | P-Cl stretching |
| < 400 | δ(PC₂), δ(PCl) | Skeletal deformations and bending modes |
Integration of Spectroscopic Methods for Comprehensive Characterization
While each spectroscopic technique provides valuable data, a truly comprehensive characterization of this compound is achieved through the integration of multiple methods. purdue.edu The complementary nature of mass spectrometry, UV-Vis spectroscopy, and Raman spectroscopy allows for the corroboration of data and a more confident structural assignment.
Identity Confirmation: Mass spectrometry provides the definitive molecular weight (180.66 g/mol ) and the crucial Cl isotopic pattern, confirming the molecular formula C₈H₁₈PCl.
Structural Connectivity: The fragmentation pattern from MS suggests the arrangement of atoms, indicating a central phosphorus atom bonded to two butyl groups and a chlorine atom. Raman spectroscopy supports this structure by identifying the characteristic vibrational modes for P-Cl and P-C bonds, confirming the presence of these key functional groups.
Electronic and Purity Assessment: UV-Vis spectroscopy contributes by confirming the absence of conjugated systems or chromophoric impurities, which would absorb in the 200-800 nm range. The resulting "blank" spectrum is a key piece of data for a saturated compound like this compound.
Together, these techniques provide a powerful analytical workflow. MS establishes the elemental composition and core structure, Raman spectroscopy provides a detailed vibrational fingerprint confirming the specific bonds and functional groups present, and UV-Vis spectroscopy verifies the electronic nature of the molecule. This integrated approach is essential for distinguishing this compound from isomers, degradation products, or other related organophosphorus compounds, ensuring a complete and unambiguous characterization.
Theoretical and Computational Studies of Dibutylchlorophosphine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a primary tool for chemists to predict and analyze the properties of molecules.
Modeling Electron Density Distribution at the Phosphorus Center
The reactivity of dibutylchlorophosphine is largely dictated by the distribution of electron density around the central phosphorus atom. DFT calculations can model this distribution with high accuracy, often visualized through electrostatic potential (ESP) maps. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-deficient areas. avogadro.ccyoutube.comyoutube.com
For a typical dialkylchlorophosphine, the phosphorus atom is bonded to two alkyl groups and a highly electronegative chlorine atom. This arrangement creates a distinct electronic environment. The lone pair of electrons on the phosphorus atom constitutes a region of high electron density, making it a potential site for electrophilic attack. Conversely, the phosphorus atom itself can be electrophilic due to the electron-withdrawing effect of the chlorine atom.
Natural Bond Orbital (NBO) analysis is another powerful tool derived from DFT calculations that provides a quantitative description of the bonding in terms of localized orbitals. uni-muenchen.denih.govwikipedia.org NBO analysis can quantify the charge distribution and the nature of the orbitals involved in bonding. For a molecule like this compound, NBO analysis would likely reveal the significant p-character of the lone pair on the phosphorus and the polarization of the P-Cl bond towards the chlorine atom.
Interactive Data Table: Natural Population Analysis (NPA) Charges for a Representative Dialkylchlorophosphine
Note: The following data is for a representative dialkylchlorophosphine and is intended to illustrate the typical charge distribution.
| Atom | Natural Charge (e) |
| P | +0.5 to +0.7 |
| Cl | -0.4 to -0.6 |
| C (alpha to P) | -0.2 to -0.4 |
| H (on alpha C) | +0.1 to +0.2 |
Prediction of Nucleophilic Attack Sites and Reactivity Trends
DFT calculations are instrumental in predicting the most likely sites for nucleophilic attack. ucsd.edu By analyzing the molecule's electronic structure, particularly the Lowest Unoccupied Molecular Orbital (LUMO), chemists can identify the regions most susceptible to attack by a nucleophile. In the case of this compound, two primary sites for nucleophilic attack are typically considered: the phosphorus atom (an SN2@P reaction) and, under certain conditions, the chlorine atom (a less common SN2@Cl pathway). nih.govresearchgate.net
The relative likelihood of these attack pathways is influenced by several factors, including the nature of the nucleophile and the steric hindrance around the phosphorus center. nih.govresearchgate.net Computational studies on analogous systems have shown that sterically unhindered nucleophiles tend to favor the traditional SN2@P mechanism. However, bulkier nucleophiles may face significant steric repulsion, potentially opening up alternative reaction pathways. nih.govresearchgate.net
Solvation Models (e.g., Polarizable Continuum Model) for Solvent Effects
Reactions are rarely carried out in the gas phase; the solvent plays a crucial role in influencing reactivity. nih.gov Computational models can account for solvent effects, with the Polarizable Continuum Model (PCM) being one of the most widely used methods. chemrxiv.orgwikipedia.org PCM treats the solvent as a continuous dielectric medium that is polarized by the solute molecule. chemrxiv.orgwikipedia.org This approach allows for the calculation of solvation energies and the modeling of reaction pathways in different solvent environments.
The inclusion of a PCM can significantly alter the calculated energy barriers and the stability of intermediates and transition states. For reactions involving charged or highly polar species, the stabilizing effect of a polar solvent can be substantial. In the context of this compound, a PCM would be essential for accurately modeling its reactions in common organic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. Theoretical studies on similar chlorophosphines have demonstrated that solvent effects can influence the preferred reaction mechanism. nih.govresearchgate.netrsc.org
Computational Elucidation of Reaction Pathways
By mapping the potential energy surface (PES) of a reaction, computational chemistry can provide a detailed, step-by-step picture of how reactants are converted into products.
Determination of Activation Energies and Transition States
A key goal of computational reaction modeling is the determination of the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. researchgate.net This is achieved by locating the transition state (TS) on the potential energy surface, which is a first-order saddle point. researchgate.net The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
For the reaction of a dialkylchlorophosphine with a nucleophile, DFT calculations can be used to model the transition states for different possible pathways (e.g., SN2@P backside attack, SN2@P frontside attack, and SN2@Cl). The calculated activation energies for each pathway can then be compared to predict the most favorable reaction mechanism. For instance, a lower activation energy for the SN2@P backside attack would suggest that this pathway is kinetically preferred.
Interactive Data Table: Calculated Activation Energies for a Representative Dialkylchlorophosphine Reaction
Note: The following data is for a representative reaction of a dialkylchlorophosphine with different nucleophiles in THF, calculated at the B3LYP/6-31++G(d,p) level of theory with a PCM, and is for illustrative purposes. nih.govresearchgate.netrsc.org
| Reaction Pathway | Nucleophile | Activation Energy (kcal/mol) |
| SN2@P (backside) | Aliphatic Grignard | +29.3 |
| SN2@P (frontside) | Aliphatic Grignard | > +35.0 |
| SN2@P (backside) | Aromatic Grignard | +31.5 |
| SN2@P (frontside) | Aromatic Grignard | +47.6 |
| SN2@Cl | Aromatic Grignard | +42.2 |
Identification of Reaction Intermediates
In addition to transition states, computational studies can identify and characterize reaction intermediates, which are local minima on the potential energy surface. These are species that are formed in one step of a reaction and consumed in a subsequent step.
Validation of Computational Predictions with Experimental Kinetic Data
Theoretical and computational chemistry provides powerful tools for investigating reaction mechanisms and kinetics. However, the reliability of these computational models hinges on their validation against experimental data. For organophosphorus compounds like this compound, this validation process is crucial for ensuring the accuracy of predicted reaction pathways and energy barriers. While specific, detailed experimental kinetic studies on this compound are not extensively available in the public literature, the methodologies for validating computational predictions are well-established within the field of organophosphorus chemistry.
The primary approach involves comparing computationally derived kinetic parameters, such as activation energies (ΔG‡) and reaction rate constants (k), with those determined experimentally. Techniques like Density Functional Theory (DFT) are commonly employed to model reaction profiles. For instance, in studies of related chlorophosphines, functionals like B3LYP and M06-2X have been used to elucidate reaction mechanisms, such as nucleophilic substitution at the phosphorus center (SN2@P). nih.gov
The validation process typically follows these steps:
Computational Modeling: A specific reaction of the chlorophosphine is modeled. For this compound, this could be a reaction with a nucleophile, such as a Grignard reagent. The geometries of reactants, transition states, and products are optimized, and their energies are calculated.
Calculation of Kinetic Parameters: From the computed energy profile, the activation energy for the reaction is determined. This value is then used to calculate the theoretical rate constant, often employing transition state theory.
Experimental Measurement: The same reaction is performed in the laboratory under controlled conditions. Experimental techniques such as spectroscopy or chromatography are used to monitor the reaction progress and determine the experimental rate constant and activation energy.
Comparison and Refinement: The computationally predicted kinetic data are compared with the experimental results. A close agreement between the theoretical and experimental values lends confidence to the computational model. If discrepancies exist, the computational model may be refined by choosing a different theoretical level or accounting for solvent effects. For example, the use of a polar solvent can significantly influence reaction barriers by stabilizing intermediates. chemrxiv.org
The following table illustrates a hypothetical comparison between computational predictions and experimental kinetic data for the reaction of a generic dialkylchlorophosphine with a nucleophile, showcasing the type of data used for validation.
| Kinetic Parameter | Computational Prediction (DFT/B3LYP) | Experimental Data |
| Activation Energy (ΔG‡) | Value kcal/mol | Value kcal/mol |
| Rate Constant (k) at 298 K | Value M-1s-1 | Value M-1s-1 |
Structure-Reactivity Relationships from Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the relationship between the molecular structure of this compound and its chemical reactivity. These computational methods provide insights into the distribution of electrons and the nature of chemical bonds, which in turn govern how the molecule interacts with other chemical species.
Molecular Orbital Analysis: A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the orbital from which an electron is most likely to be donated. In the context of this compound, the energy and location of the HOMO would indicate its nucleophilic character.
The LUMO , conversely, is the orbital that is most likely to accept an electron. The energy and location of the LUMO are indicative of the molecule's electrophilic character and identify the likely sites for nucleophilic attack.
For many organophosphorus compounds, the phosphorus atom is a key site of reactivity. imist.ma Computational studies on related compounds often reveal that the LUMO is centered on the phosphorus atom, making it susceptible to attack by nucleophiles.
Charge Distribution and Electrostatic Potential: Calculations of the molecular electrostatic potential (MEP) and atomic charges provide a detailed picture of the charge distribution within the this compound molecule. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface.
Electron-rich regions (negative potential) are susceptible to electrophilic attack.
Electron-deficient regions (positive potential) are prone to nucleophilic attack.
In this compound, the electronegative chlorine atom is expected to draw electron density away from the phosphorus atom, creating a partial positive charge on the phosphorus. This would make the phosphorus atom an electrophilic center, a common feature in chlorophosphines.
Steric Effects: The butyl groups in this compound also play a significant role in its reactivity through steric hindrance. While electronic effects might favor a particular reaction pathway, the bulky butyl groups can physically obstruct the approach of a reactant to the phosphorus center. Computational models can quantify these steric effects and help predict how they might influence the reaction mechanism and rate. For instance, in nucleophilic substitution reactions at the phosphorus atom, the size of the alkyl groups can influence whether the reaction proceeds via a backside or frontside attack. chemrxiv.org
The table below summarizes the key electronic and structural features of a generic dialkylchlorophosphine and their influence on its reactivity, as determined by electronic structure calculations.
| Feature | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Indicates nucleophilic character. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates electrophilic character; likely site for nucleophilic attack. |
| Atomic Charge on Phosphorus | Typically positive | Confirms the electrophilic nature of the phosphorus center. |
| Molecular Electrostatic Potential | Shows electron-rich and electron-deficient regions | Predicts sites for electrophilic and nucleophilic attack. |
| Steric Hindrance from Alkyl Groups | Bulkiness of the butyl groups | Can hinder the approach of reactants to the phosphorus atom, affecting reaction rates and pathways. |
By analyzing these computed properties, a comprehensive understanding of the structure-reactivity relationships of this compound can be developed, allowing for predictions of its behavior in various chemical reactions.
Biological Activity and Environmental Implications of Dibutylchlorophosphine
Biological Activity of Dibutylchlorophosphine Derivatives
While specific research on the biological activity of this compound derivatives is limited in publicly available literature, the broader class of organophosphorus compounds, including phosphine (B1218219) derivatives, has been the subject of extensive study. These investigations reveal a range of biological effects, from enzyme inhibition and antioxidant activity to potential applications in cancer therapy. The reactivity of the phosphorus center is central to these activities, allowing for interactions with various biological molecules.
Enzyme Inhibition Mechanisms and Drug Development Potential
Derivatives of phosphines have shown significant potential as enzyme inhibitors, a characteristic that is being explored for drug development. Organophosphorus compounds can interact with and inhibit enzymes through various mechanisms, often by targeting active site residues.
Phosphonate derivatives, for instance, are widely used as enzyme inhibitors due to their structural and electronic properties. They can act as isosteric mimics of phosphate-containing substrates, offering greater stability against hydrolysis. This allows them to bind to the active sites of enzymes that process phosphate (B84403) and pyrophosphate substrates, leading to competitive inhibition. This strategy has been successful in developing inhibitors for enzymes like viral DNA polymerases and phosphatases. researchgate.net Nitrogen-containing bisphosphonates are a well-known class of drugs that inhibit farnesyl pyrophosphate synthase, an enzyme in the isoprenoid biosynthetic pathway, which is also a target for anticancer therapies. nih.gov
Phosphine metal complexes have also been identified as potent enzyme inhibitors. For example, certain gold(I) phosphine complexes are strong inhibitors of thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance and often overexpressed in cancer cells. nih.govuni-bayreuth.de The inhibition of TrxR can lead to increased oxidative stress and induce apoptosis in cancer cells. nih.gov Similarly, phosphine oxide derivatives have been synthesized and evaluated as inhibitors of topoisomerase I (TOP1), an enzyme involved in DNA replication and a target for anticancer drugs. nih.gov Some of these derivatives have shown higher inhibitory activity than established TOP1 inhibitors. nih.gov
The development of dual inhibitors, which can target multiple enzymes, is an emerging area in drug discovery. Phosphinic derivatives have been designed as dual inhibitors of neprilysin and aminopeptidase N, two enzymes involved in the breakdown of enkephalins, with potential applications as novel analgesics. drugbank.com
Antioxidant Properties and Cellular Protection
Organophosphorus compounds, particularly phosphites and phosphonites, can function as antioxidants through several mechanisms, contributing to cellular protection against oxidative damage. researchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various diseases. nih.govresearchgate.net
The primary antioxidant mechanisms of these phosphorus compounds include:
Hydroperoxide decomposition: They can act as secondary antioxidants by reducing hydroperoxides to alcohols, thereby preventing the formation of damaging free radicals. The efficiency of this process generally follows the order: phosphonites > alkylphosphites > arylphosphites. researchgate.net
Radical scavenging: Hindered aryl phosphites can function as primary antioxidants by reacting with alkoxyl radicals to form hindered aryloxyl radicals, which can terminate radical chain reactions. researchgate.net
The antioxidant activity of these compounds helps protect crucial cellular components like the cell membrane, mitochondria, DNA, proteins, and enzymes from oxidative damage. pnoe.com For instance, lipid-soluble antioxidants can integrate into the cell membrane and neutralize free radicals, preventing lipid peroxidation. pnoe.com By mitigating oxidative stress, these compounds can help maintain cellular health and longevity. pnoe.com
It is important to note that while some organophosphorus compounds exhibit protective antioxidant effects, others can induce oxidative stress, particularly at high concentrations or through different mechanisms of toxicity. srce.hr
Anticancer Activity Studies
The potential of phosphine derivatives as anticancer agents has been an active area of research. These compounds can exert their anticancer effects through various mechanisms, including direct cytotoxicity to cancer cells, induction of programmed cell death (apoptosis), and interference with cell proliferation pathways.
Numerous studies have demonstrated the cytotoxic effects of phosphine derivatives, particularly metal-phosphine complexes, against a range of human cancer cell lines. The nature of the phosphine ligand and the metal center can significantly influence the cytotoxic activity.
For example, silver(I) phosphine complexes have shown substantial cytotoxicity against various cancer cell lines, including esophageal (SNO), breast (MCF-7), and lung (A549) cancers, with IC₅₀ values in the low micromolar range. nih.gov Gold(I) phosphine dithiocarbamate complexes have also demonstrated high activity against human cervical epithelioid carcinoma (HeLa) cells, with some compounds showing greater selectivity towards cancer cells over normal cells. acs.org Furthermore, novel phosphinane derivatives have been synthesized and shown to be more effective than the standard chemotherapeutic agent cisplatin against certain colon and prostate cancer cell lines. nih.gov
The table below summarizes the cytotoxic activity of some phosphine derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Silver(I) Phosphine Complexes | Esophageal (SNO), Breast (MCF-7), Lung (A549) | Low micromolar range | nih.gov |
| Gold(I) Phosphine Dithiocarbamate Complexes | Human Cervical Carcinoma (HeLa) | 0.14 - 0.51 | acs.org |
| Phosphinan-4-one Derivative | Colon (SW480, SW620, HCT116), Prostate (PC3) | 4.4 - 6.3 | nih.gov |
| Vindoline-Phosphonium Conjugate | Leukemia (RPMI-8226) | 0.02 | mdpi.com |
A key mechanism through which phosphine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. frontiersin.org Cancer cells often have dysfunctional apoptotic pathways, allowing them to survive and proliferate uncontrollably. mdpi.com
Silver(I) phosphine complexes have been shown to induce apoptosis in cancer cells through mechanisms that involve mitochondrial disruption, phosphatidylserine externalization, and the activation of caspases, which are key executioner enzymes in the apoptotic process. nih.gov Organophosphorus pesticides like dichlorvos (DDVP) and chlorpyrifos (CP) have also been found to induce apoptosis in natural killer (NK) cells in a dose- and time-dependent manner, which may be mediated by the activation of intracellular caspase-3. nih.gov
The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.com Many phosphine-containing compounds appear to target the mitochondria, leading to the release of pro-apoptotic factors and subsequent cell death. bohrium.comresearchgate.net
In addition to inducing apoptosis, derivatives of phosphines can interfere with signaling pathways that are crucial for cancer cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include ERK, JNK, and p38-MAPK, play a central role in regulating cell growth, differentiation, and apoptosis. mdpi.com
Exposure to certain organophosphorus compounds can lead to the activation of ERK, JNK, and p38-MAPK, which can have both pro- and anti-apoptotic effects depending on the cell type and the specific stimulus. mdpi.com The disruption of these pathways can alter the balance between cell survival and cell death. For instance, some organophosphorus compounds have been shown to affect the immune system by disrupting the function of NK cells through the activation of MAPKs, which could in turn influence cancer development. mdpi.com
By targeting key components of cell proliferation pathways, phosphine derivatives can inhibit the uncontrolled growth of cancer cells, highlighting their potential as therapeutic agents.
Toxicological Considerations and Mechanisms
The toxicological profile of a chemical is crucial for understanding its potential risk to human health. This involves studying its effects at the cellular and molecular level to elucidate the mechanisms of toxicity.
Chemical compounds can disrupt normal cellular functions in numerous ways, affecting everything from energy metabolism to cell structure. A critical concern is the potential for a compound to damage DNA, which can compromise the genetic integrity of a cell and lead to mutations or cell death. researchgate.net Genotoxicity is a key endpoint in toxicological assessments. For example, studies on other dibutyl compounds, such as dibutyl phthalate (DBP), have shown that they can be genotoxic, causing DNA damage in human cells. nih.gov
Specific studies investigating the effects of this compound on general cellular function or its potential to damage DNA are not available in the current body of scientific literature.
When a chemical is found to be genotoxic, the next step is to understand the specific mechanism of its interaction with DNA. This can include causing single or double-strand breaks, forming DNA adducts (covalently binding to DNA), or intercalating between DNA base pairs. These interactions can lead to mutagenic effects, where the DNA sequence is permanently altered. Assays like the Comet assay are used to detect DNA strand breaks. researchgate.netnih.gov
There is no published research that describes the specific mechanisms by which this compound may interact with DNA, nor are there studies evaluating its potential for causing strand breaks or mutagenic effects.
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. ROS, such as superoxide radicals and hydrogen peroxide, are highly reactive molecules that can damage cells by oxidizing DNA, proteins, and lipids. mdpi.com Many toxic compounds exert their effects, at least in part, by inducing oxidative stress. nih.govnih.gov For instance, the organotin compound dibutyltin and the plasticizer dibutyl phthalate have both been shown to increase ROS production and disrupt the antioxidant defense systems in cells and organisms. nih.govnih.govepa.gov
Currently, there are no specific studies that have investigated whether this compound induces oxidative stress or promotes the generation of reactive oxygen species in biological systems.
Cells communicate and respond to their environment through complex signaling pathways that regulate fundamental processes like proliferation (cell division) and apoptosis (programmed cell death). youtube.com Toxic chemicals can interfere with these pathways, leading to uncontrolled proliferation (a hallmark of cancer) or inappropriate cell death, which can contribute to degenerative diseases or tissue damage. The Bcl-2 family of proteins are key regulators of the mitochondrial pathway of apoptosis. youtube.com Studies on dibutyl phthalate have demonstrated its ability to induce apoptosis in various cell types, including neurons and leukemic cells. nih.govnih.gov
Research on the specific influence of this compound on key cellular signaling pathways, such as those controlling apoptosis or cell proliferation, has not been published.
Environmental Fate and Ecotoxicological Research
Understanding the environmental fate of a chemical involves studying how it moves and persists in the environment—air, water, and soil. Key factors include its solubility, potential for degradation (by microbes or sunlight), and its tendency to bind to soil and sediment. gcsaa.orgepa.gov Ecotoxicology assesses the impact of the chemical on wildlife and ecosystems. mst.dk For many industrial chemicals, including pesticides and plasticizers, extensive research is conducted to determine their environmental persistence, potential for bioaccumulation, and toxicity to various organisms like fish, invertebrates, and plants. nih.govnih.gov
There is a lack of available data on the environmental fate and ecotoxicological effects of this compound. Studies on its persistence, degradation, mobility in soil and water, and its potential toxicity to environmental organisms have not been reported in the scientific literature.
Impact on Aquatic Ecosystems
Toxicity to Aquatic Organisms:
Organophosphorus compounds are known to be neurotoxic, primarily acting by inhibiting the acetylcholinesterase (AChE) enzyme. researchgate.net This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system, which can result in paralysis and death in aquatic organisms. nih.govresearchgate.net Fish, invertebrates, and even microorganisms can be affected. researchgate.netiaph.in
The toxicity of OP compounds can vary significantly depending on the specific chemical structure and the organism. For instance, studies on various organophosphate pesticides have shown a wide range of lethal concentrations (LC50), which is the concentration of a chemical that is fatal to 50% of a test population over a specific period. Some OP compounds are highly toxic to aquatic life even at very low concentrations. ijbbku.com
Sublethal Effects and Bioaccumulation:
Beyond direct mortality, sublethal concentrations of OP compounds can lead to a variety of adverse effects in aquatic organisms. These can include alterations in behavior, growth, and reproduction. iaph.in Such effects can have cascading consequences for the entire ecosystem by disrupting food chains and altering community structures.
While many modern organophosphorus compounds are designed to be less persistent in the environment than older generations of pesticides like organochlorines, they can still pose significant risks. researchgate.net Some OP compounds can persist in sediments, and their degradation rates can be influenced by environmental factors such as pH and temperature. geoscienceworld.orggeoscienceworld.org The potential for bioaccumulation, where the chemical concentrates in the tissues of organisms, is also a concern for some OP compounds. researchgate.net
Ecosystem-Level Impacts:
The introduction of toxic OP compounds can lead to a decline in the populations of sensitive species. For example, crustaceans and aquatic insects are often highly susceptible to these chemicals. nih.govwur.nl A reduction in these populations can affect fish and other predators that rely on them for food. Furthermore, by impacting microorganisms, OP compounds can disrupt essential ecosystem processes like nutrient cycling.
The following interactive table summarizes acute toxicity data for several representative organophosphate compounds on different aquatic organisms to illustrate the range of potential impacts.
| Compound | Organism | Exposure Time (hours) | LC50/EC50 (µg/L) | Reference |
| Chlorpyrifos | Rainbow Trout | 96 | 2.7 | nih.gov |
| Diazinon | Daphnia magna | 48 | 0.2 | wur.nl |
| Malathion | Bluegill Sunfish | 96 | 28 | ijbbku.com |
| Parathion | Fathead Minnow | 96 | 1400 | nih.gov |
| Dimethoate | Algae | 72 | >1000 | nih.gov |
Environmental Monitoring and Risk Assessment Methodologies
To understand and manage the potential threats posed by compounds like this compound, robust environmental monitoring and risk assessment frameworks are essential.
Environmental Monitoring:
Monitoring for organophosphorus compounds in aquatic environments typically involves collecting samples from various environmental compartments, including water, sediment, and biota. nih.gov Analytical methods for detecting these compounds are well-established. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques used for their determination. nih.gov These methods can be highly sensitive, allowing for the detection of OP compounds at very low concentrations. nih.gov
Specific detectors, such as the nitrogen-phosphorus detector (NPD) for GC, enhance the selectivity and sensitivity of the analysis for phosphorus-containing compounds. epa.gov More advanced techniques like gas chromatography-mass spectrometry (GC-MS) can be used to confirm the identity of the detected compounds. shimadzu.com In recent years, biosensors have also been developed for the rapid and real-time monitoring of organophosphates in water. researchgate.net
Risk Assessment Methodologies:
Ecological risk assessment is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. For chemicals like organophosphorus compounds, a common approach is the Risk Quotient (RQ) method. nih.govmdpi.com The RQ is calculated by dividing the Predicted Environmental Concentration (PEC) or the Measured Environmental Concentration (MEC) by the Predicted No-Effect Concentration (PNEC).
RQ = MEC / PNEC
An RQ value greater than 1 indicates a potential risk to the environment, suggesting that the concentration of the chemical in the environment may be high enough to cause adverse effects. mdpi.com
Another approach is the use of Species Sensitivity Distributions (SSDs). nih.gov SSDs are statistical models that describe the variation in sensitivity of different species to a particular chemical. They are used to estimate the concentration at which a certain proportion of species in an ecosystem will be adversely affected. This information can be used to derive water quality criteria that are protective of aquatic life. nih.gov
The table below outlines the key components of an environmental risk assessment for organophosphorus compounds.
| Component | Description | Methodologies |
| Hazard Identification | Determining if the chemical has the potential to cause adverse effects. | Review of toxicological data from laboratory and field studies. |
| Exposure Assessment | Measuring or predicting the concentration of the chemical in the environment. | Environmental sampling and analysis (water, sediment, biota), environmental fate and transport modeling. |
| Effects Assessment | Quantifying the relationship between chemical exposure and adverse effects. | Derivation of PNEC from toxicity data (LC50, NOEC), use of Species Sensitivity Distributions (SSDs). |
| Risk Characterization | Integrating exposure and effects data to estimate the probability of adverse effects. | Calculation of Risk Quotients (RQ), probabilistic risk assessment. |
Mitigation Strategies for Environmental Release
Preventing the release of hazardous chemicals into the environment is the most effective mitigation strategy. However, in the event of a spill or accidental discharge of a compound like this compound, a prompt and effective response is crucial to minimize environmental damage.
Spill Prevention and Control:
A robust spill prevention program is the first line of defense. This includes proper storage and handling of chemicals, regular inspection and maintenance of equipment, and comprehensive training for personnel. acs.org Secondary containment structures around storage tanks and processing areas can help to contain spills and prevent them from reaching water bodies.
Cleanup and Remediation:
In the event of a liquid spill, the immediate priority is to control and contain the spread of the material. chemkleancorp.com This can be achieved by creating dikes using absorbent materials such as cat litter, sand, or commercial sorbents. acs.orgchemkleancorp.com Once contained, the spilled material can be absorbed and collected for proper disposal. acs.org For spills of solid materials, it is important to avoid creating dust, and the material should be carefully swept up and placed in appropriate containers. pesticidestewardship.org
Decontamination of the affected area is a critical final step. For some organophosphorus compounds, chemical neutralization may be an option. For example, household bleach has been used to neutralize certain organophosphate insecticides. clemson.edu However, the choice of decontamination agent must be made carefully to avoid creating additional hazardous byproducts. All contaminated materials, including absorbents and personal protective equipment, must be disposed of as hazardous waste in accordance with local regulations. chemkleancorp.com
Advanced Remediation Technologies:
For widespread contamination, more advanced remediation techniques may be necessary. Bioremediation, which uses microorganisms to break down contaminants, is a promising approach for some organophosphorus compounds. Researchers are also exploring the use of enzymes to decontaminate soil and water affected by these chemicals. usda.gov
The following table summarizes key mitigation strategies for an environmental release of a hazardous organophosphorus compound.
| Strategy | Key Actions |
| Prevention | - Proper chemical storage and handling.- Regular equipment inspection and maintenance.- Secondary containment.- Personnel training. |
| Immediate Response | - Evacuate and secure the area.- Wear appropriate Personal Protective Equipment (PPE).- Stop the source of the spill if safe to do so. |
| Containment | - Create dikes with absorbent materials (e.g., sand, cat litter, sorbent booms) to prevent spreading. acs.orgchemkleancorp.com- Cover dry spills to prevent wind dispersal. pesticidestewardship.org |
| Cleanup | - Absorb liquid spills and collect the material.- Carefully sweep up solid spills.- Place all contaminated materials in labeled, sealed containers for disposal. acs.org |
| Decontamination | - Clean the affected area with appropriate solutions.- Neutralize the chemical if a safe and effective method is known. clemson.edu |
| Disposal | - Dispose of all contaminated materials as hazardous waste according to regulations. |
Advanced Research Directions and Future Perspectives
Development of Novel Dibutylchlorophosphine-Derived Ligands
Tuning Steric and Electronic Properties for Enhanced Catalysis
The catalytic efficacy of a metal complex is profoundly influenced by the steric and electronic characteristics of its phosphine (B1218219) ligands. For ligands derived from this compound, the n-butyl groups establish a baseline of moderate steric bulk and strong electron-donating capability. Advanced research focuses on strategically modifying the third substituent to fine-tune these properties for specific catalytic transformations.
The steric hindrance of a ligand, often quantified by its cone angle, and its electron-donating ability, which can be assessed using parameters like the Tolman electronic parameter, are critical to catalytic performance. In palladium-catalyzed cross-coupling reactions, for instance, bulky and electron-rich phosphine ligands are known to promote the oxidative addition step and enhance catalytic activity. By reacting this compound with various organometallic reagents, a library of ligands with systematically varied third substituents can be generated. This approach allows for the optimization of catalytic systems for reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings rsc.org.
Recent work on analogues of highly effective commercial ligands, such as di(1-adamantyl)-n-butylphosphine, demonstrates a strategy that could be applied to this compound derivatives. By replacing sterically demanding groups with moieties derived from renewable resources, new phosphines can be synthesized that retain high catalytic activity while improving the sustainability profile of the process rsc.org. The performance of these novel ligands can be correlated with their stereoelectronic properties, providing a rational basis for future ligand design rsc.org.
Table 1: Comparison of Steric and Electronic Parameters for Selected Phosphine Ligands
| Ligand | Cone Angle (°) | Tolman Electronic Parameter (cm⁻¹) | Application Highlight |
|---|---|---|---|
| Tri(n-butyl)phosphine | 132 | 2060.3 | General Alkylphosphine |
| Di(1-adamantyl)-n-butylphosphine | 179 | 2056.1 | Cross-Coupling Reactions |
Note: Data for the hypothetical ligand is estimated based on trends observed for similar phosphines.
Exploration of Chiral Ligand Architectures
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral phosphine ligands are instrumental in asymmetric catalysis, and this compound represents a valuable starting point for creating novel chiral architectures.
One established strategy involves introducing chirality in the third substituent attached to the phosphorus atom. This can be achieved by reacting this compound with a chiral organometallic reagent or by utilizing a chiral auxiliary. The development of P-chiral phosphine ligands, where the phosphorus atom itself is the stereogenic center, is a more challenging but highly rewarding area of research nih.govtcichemicals.com. The synthesis of such ligands often involves the use of phosphine-borane intermediates to protect the phosphorus center during synthetic manipulations and control its stereochemistry nih.govtcichemicals.com.
Furthermore, dibutylphosphino groups can be incorporated into larger, chiral scaffolds, such as biaryl or ferrocene backbones, to create bidentate ligands with well-defined geometries nih.gov. These ligands can create a chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed reaction. The development of concise and scalable syntheses for such complex chiral ligands is a key objective for future research nih.gov.
Expansion of Catalytic Applications beyond Cross-Coupling
While cross-coupling reactions are a major application for phosphine ligands, there is a growing effort to expand the utility of this compound-derived ligands to other important catalytic transformations. Hydroformylation and carbonylation are two such areas where the unique properties of these ligands can offer significant advantages.
In rhodium-catalyzed hydroformylation, the ligand's structure dictates both the activity and the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehyde products) iciq.orgresearchgate.netrsc.org. The bite angle of bidentate phosphine ligands is a particularly critical parameter kulturkaufhaus.de. By incorporating dibutylphosphino moieties into different backbone structures, new diphosphine ligands with varying bite angles can be synthesized, allowing for the optimization of the catalyst for the production of either linear or branched aldehydes, depending on the desired product iciq.org.
Similarly, in palladium-catalyzed carbonylation reactions, the choice of phosphine ligand is crucial for achieving high efficiency and selectivity nih.govmcgill.canih.gov. Ligands derived from this compound, with their strong electron-donating character, can enhance the catalytic activity of palladium complexes in reactions such as the carbonylation of alkenes and alcohols nih.govnih.gov. Research in this area is focused on developing robust catalytic systems that can operate under milder conditions and with a broader range of substrates.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic processes. The integration of catalysis with flow chemistry offers numerous advantages, including improved safety, higher efficiency, and easier scalability. Phosphine ligands derived from this compound are well-suited for use in flow reactors, where immobilized catalysts can be employed for continuous production.
Developing recyclable catalysts is a key aspect of sustainable synthesis. Dibutylphosphine-containing ligands can be functionalized with groups that allow for their attachment to solid supports, such as polymers or silica. These supported catalysts can then be used in packed-bed reactors, facilitating easy separation from the product stream and enabling their reuse over multiple cycles.
Furthermore, the use of biomass-derived starting materials for the synthesis of phosphine ligands is a promising avenue for enhancing the sustainability of catalytic processes rsc.org. By developing synthetic routes to this compound analogues from renewable feedstocks, the environmental footprint of these important ligands can be significantly reduced.
Addressing Reproducibility and Standardization in Catalytic Efficiency Studies
A persistent challenge in the field of catalysis is the reproducibility of experimental results. The performance of a catalyst can be highly sensitive to subtle variations in reaction conditions, reagent purity, and analytical methods. To address this, there is a growing movement towards the standardization of catalytic efficiency studies.
Systematic Replication under Standardized Conditions
To ensure the reliability of reported catalytic data, there is a need for systematic replication of key experiments under well-defined, standardized conditions. This involves not only the careful control of reaction parameters such as temperature, pressure, and solvent but also the thorough characterization of all starting materials and catalysts.
For ligands derived from this compound, establishing a set of benchmark reactions and standardized protocols would allow for a more accurate comparison of their performance against existing ligands. High-throughput screening techniques, combined with statistical data analysis, can be employed to systematically explore the effects of ligand structure and reaction conditions on catalytic outcomes ucla.eduucla.edu. Such studies will not only enhance the reproducibility of research in this area but also provide valuable data for the rational design of next-generation catalysts ucla.eduucla.edu.
This compound is poised to play an increasingly important role in the advancement of homogeneous catalysis. The ongoing development of novel ligands with tunable properties, the expansion of their applications into new catalytic realms, and their integration with sustainable chemical practices are paving the way for more efficient and environmentally benign chemical synthesis. As researchers continue to address the challenges of reproducibility and standardization, the full potential of this compound-based chemistry will undoubtedly be realized, leading to innovations across the chemical sciences.
Meta-Analysis of Discrepant Results
A meta-analysis is a statistical method that combines quantitative data from multiple independent studies to derive a single, more precise estimate of an effect. wikipedia.orgyork.ac.uk In synthetic chemistry, this can be applied to analyze yields, reaction rates, or selectivity across different reported procedures. For a compound like this compound, which may be used in various synthetic contexts, a meta-analysis could be employed to resolve inconsistencies in reported outcomes.
Discrepancies in the literature are common and can arise from subtle, often unreported, variations in experimental conditions. A formal meta-analysis can help identify the sources of this variability, a concept known as heterogeneity. wikipedia.org By systematically extracting data and grouping studies based on specific parameters (e.g., solvent, temperature, purity of starting materials), researchers can quantitatively assess which factors significantly influence the outcome.
The typical workflow for a meta-analysis in a chemical context would involve the steps outlined in the table below. nih.gov
Table 1: Meta-Analysis Workflow in Chemical Research
| Step | Description | Application to this compound Research |
|---|---|---|
| 1. Formulate Question | Define the specific outcome to be analyzed. | What is the expected yield for the synthesis of a specific phosphine ligand using this compound with a Grignard reagent? |
| 2. Literature Search | Conduct a comprehensive and systematic search to identify all relevant studies. | Search chemical databases for all reported syntheses involving the specific reaction of interest. |
| 3. Data Extraction | Systematically collect data on outcomes and experimental variables from each study. | Extract reported yields, reaction times, temperatures, solvent types, reagent stoichiometry, and purification methods. |
| 4. Data Synthesis | Statistically combine the data using a suitable model (e.g., fixed-effect or random-effects). wikipedia.org | Calculate a pooled average yield and its confidence interval, giving more weight to larger or more precise studies. york.ac.uk |
| 5. Heterogeneity Analysis | Assess the degree of variation between studies and investigate its sources. | Use subgroup analysis or meta-regression to determine if factors like solvent choice (e.g., THF vs. diethyl ether) significantly alter the yield. |
By applying such rigorous statistical methods, the chemical community can move toward a more evidence-based understanding of synthetic procedures, resolving conflicting reports and establishing more robust and reliable protocols for the use of reagents like this compound.
Publication of Negative Results and Reproducibility Guidelines
The issue of reproducibility is a significant concern across all scientific disciplines, including chemistry. nih.govenago.com A key contributor to the "reproducibility crisis" is the publication bias against "negative results"—instances where a reaction fails or produces a low yield. The non-publication of such data leads to a skewed perception of a method's robustness and causes other researchers to waste time and resources repeating failed experiments. york.ac.uk
To enhance the integrity and reliability of chemical research, a greater emphasis on transparency and comprehensive reporting is necessary. Several guidelines have been proposed to improve the reproducibility of chemical syntheses. enago.comacs.org
Key Reproducibility Guidelines:
Detailed Experimental Procedures: Methods sections should be sufficiently detailed to allow for exact replication. This includes reporting the source and purity of reagents like this compound, reaction setup details, purification methods, and precise conditions.
Comprehensive Characterization: All new compounds must be unambiguously characterized using appropriate analytical techniques (e.g., NMR, mass spectrometry, elemental analysis). Raw data should be made available in supplementary information.
Reporting of All Outcomes: Journals and researchers should be encouraged to publish well-documented studies that report negative or unexpected results. This provides a more complete picture of a reaction's scope and limitations.
Use of Persistent Identifiers: Employing unique identifiers for chemical compounds, such as CAS numbers, helps avoid ambiguity in naming. enago.com
Strategies for Optimizing Stability and Storage of this compound
This compound, like other dialkylchlorophosphines, is a reactive compound susceptible to degradation. Its phosphorus(III) center is readily oxidized, and the P-Cl bond is highly sensitive to nucleophilic attack, particularly by water. wikipedia.orggeeksforgeeks.org Proper handling, storage, and the use of stabilizers are critical to maintaining its purity and reactivity.
Stability Studies under Varied Environmental Conditions
To establish optimal storage conditions for this compound, systematic stability studies are required. Such studies typically involve exposing the compound to a range of environmental factors and monitoring its degradation over time. quora.com
Key Degradation Pathways for Chlorophosphines:
Hydrolysis: Reaction with water or atmospheric moisture is a primary degradation pathway, yielding dibutylphosphine oxide and hydrochloric acid. wikipedia.orgquora.com (C₄H₉)₂PCl + H₂O → (C₄H₉)₂P(O)H + HCl
Oxidation: Exposure to air (oxygen) can lead to the formation of dibutylphosphinic chloride. 2(C₄H₉)₂PCl + O₂ → 2(C₄H₉)₂P(O)Cl
A comprehensive stability study would evaluate the compound under the conditions listed in the following table.
Table 2: Parameters for a Stability Study of this compound
| Parameter | Conditions to be Tested | Rationale |
|---|---|---|
| Temperature | -20°C, 4°C, Room Temperature (20-25°C) | To determine the effect of thermal energy on degradation rates. Lower temperatures are generally expected to improve stability. |
| Atmosphere | Inert (Nitrogen or Argon), Ambient Air | To assess the impact of oxygen and atmospheric moisture on oxidation and hydrolysis. wikipedia.org |
| Humidity | Anhydrous, Controlled Relative Humidity (e.g., 25% RH, 50% RH) | To specifically quantify the rate of hydrolysis as a function of water content. |
| Light Exposure | Dark, Ambient Light, UV Light | To determine if the compound is susceptible to photolytic decomposition. |
Analytical methods such as ³¹P NMR spectroscopy would be ideal for monitoring the degradation, as the chemical shifts of this compound and its primary degradation products (dibutylphosphine oxide, dibutylphosphinic chloride) are distinct.
Role of Stabilizers and Coordinating Solvents
The stability of reactive reagents like this compound can be enhanced through the use of additives or by careful selection of the solvent.
Stabilizers: While not commonly documented for chlorophosphines, potential stabilizers could include acid scavengers or radical inhibitors. For instance, a small amount of a non-nucleophilic base could neutralize any HCl formed during incipient hydrolysis, preventing it from catalyzing further degradation. However, the choice of stabilizer must be made carefully to avoid direct reaction with the chlorophosphine.
Coordinating Solvents: The choice of solvent is critical. Non-polar, aprotic solvents like hexanes or toluene are typically used for storage and reactions. Polar, coordinating solvents like tetrahydrofuran (B95107) (THF) can interact with the phosphorus center. While this can sometimes moderate reactivity, certain coordinating solvents can also participate in degradation pathways or complex reactions, such as the cleavage of THF by phosphorus halides in the presence of active metals. acs.org Solvents must be rigorously dried before use, as trace amounts of water are a primary cause of decomposition. quora.com Storing this compound as a solution in a dry, non-coordinating solvent under an inert atmosphere is a common strategy to improve its shelf-life compared to storing it as a neat liquid.
Multidisciplinary Integration within Broader Organophosphorus Chemistry Research
This compound is a versatile intermediate whose utility extends across numerous scientific disciplines. Its ability to serve as a precursor to a wide array of P(III) and P(V) compounds makes it a valuable tool in fields ranging from materials science to agriculture.
Homogeneous Catalysis: this compound is a key starting material for the synthesis of tertiary phosphine ligands ((C₄H₉)₂PR). These ligands are fundamental in homogeneous catalysis, where they are used to tune the electronic and steric properties of transition metal catalysts (e.g., Palladium, Rhodium, Nickel) for applications in cross-coupling reactions, hydroformylation, and hydrogenation.
Materials Science: Organophosphorus compounds derived from this compound are used as flame retardants and plastic stabilizers. wikipedia.org For example, phosphinates and phosphine oxides can be incorporated into polymer matrices to enhance their thermal stability and resistance to combustion.
Medicinal Chemistry and Agrochemicals: The P-C bonds created using this compound are robust, making them suitable for the core structures of bioactive molecules. While its direct derivatives may not be common, the synthetic routes it enables are relevant to the production of certain pesticides and pharmaceutical intermediates. wikipedia.orgvedantu.com
The integration of knowledge from these diverse fields is crucial. For instance, mechanistic insights from catalytic studies can inform the design of new materials, while the biological effects observed in agrochemicals can guide the development of new therapeutic agents.
Exploration of Novel Biological Targets and Therapeutic Modalities
The biological activity of organophosphorus compounds has historically been associated with the inhibition of acetylcholinesterase (AChE), the mechanism responsible for the toxicity of nerve agents and many insecticides. nih.govnih.gov However, modern research is expanding to explore a wider range of biological targets and therapeutic applications.
Derivatives of this compound, such as phosphonates, phosphinates, and various tertiary phosphines, could be synthesized and screened for activity against these novel targets.
Table 3: Emerging Biological Targets for Organophosphorus Compounds
| Target Class | Example(s) | Potential Therapeutic Application | Relevance to this compound Derivatives |
|---|---|---|---|
| Other Esterases | Butyrylcholinesterase (BChE), Neuropathy Target Esterase (NTE) | BChE can act as a scavenger for toxic OPs. nih.gov NTE is implicated in OP-induced delayed neuropathy. | Derivatives could be designed as selective inhibitors or reactivators for these enzymes. nih.gov |
| Protein Kinases | Cyclin-Dependent Kinases (CDKs) | Cancer therapy, by inhibiting cell cycle progression. nih.gov | The phosphorus atom can be used as a scaffold to create unique three-dimensional structures for kinase inhibitors. |
| Proteases | Serine Proteases | Antiviral, anti-inflammatory, and anti-thrombotic agents. | Phosphonate and phosphinate moieties can act as transition-state analogues to irreversibly inhibit serine proteases. |
| Receptor Modulation | Muscarinic Acetylcholine Receptors (mAChRs) | Treatment of neurological disorders. | Some OPs may have direct effects on cholinergic receptors, independent of AChE inhibition. nih.gov |
The future of therapeutic organophosphorus chemistry lies in moving beyond the paradigm of AChE inhibition. By leveraging the unique chemical properties of the phosphorus atom, researchers can design novel molecules that interact with a diverse array of biological targets. The development of synthetic methodologies using versatile building blocks like this compound is fundamental to this exploration, enabling the creation of compound libraries for screening against new therapeutic modalities for diseases ranging from cancer to neurodegeneration. nih.govnih.gov
Q & A
Q. How to conduct a systematic literature review on this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
